NLS-StAx-h
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C161H275N55O29 |
|---|---|
Molecular Weight |
3445.3 g/mol |
IUPAC Name |
2-[(3R,6R,9S,12S,16Z,21R)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-carbamimidamidohexanoyl]amino]-6-carbamimidamidohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-6-carbamimidamidohexanoyl]amino]-21-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-6-carbamimidamido-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-carbamimidamido-1-oxohexan-2-yl]amino]-6-carbamimidamido-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid |
InChI |
InChI=1S/C161H275N55O29/c1-13-97(10)128-149(240)206-117(83-93(2)3)140(231)205-120(87-124(218)219)144(235)215-160(11,151(242)209-119(86-100-90-181-92-193-100)142(233)212-126(95(6)7)147(238)204-112(58-29-41-73-187-156(173)174)135(226)201-114(59-30-42-74-188-157(175)176)139(230)211-127(96(8)9)148(239)207-118(84-98-88-191-103-49-20-18-47-101(98)103)141(232)195-105(129(166)220)51-26-38-70-184-153(167)168)64-32-16-14-15-17-33-65-161(12,152(243)213-128)214-143(234)116(60-31-43-75-189-158(177)178)203-145(236)122-63-46-79-216(122)150(241)121(85-99-89-192-104-50-21-19-48-102(99)104)208-137(228)111(57-28-40-72-186-155(171)172)197-131(222)107(56-27-39-71-185-154(169)170)194-123(217)91-245-82-81-244-80-78-183-146(237)125(94(4)5)210-138(229)113(55-25-37-69-165)200-136(227)115(62-45-77-190-159(179)180)202-134(225)110(54-24-36-68-164)199-133(224)109(53-23-35-67-163)198-132(223)108(52-22-34-66-162)196-130(221)106-61-44-76-182-106/h14-15,18-21,47-50,88-90,92-97,105-122,125-128,182,191-192H,13,16-17,22-46,51-87,91,162-165H2,1-12H3,(H2,166,220)(H,181,193)(H,183,237)(H,194,217)(H,195,232)(H,196,221)(H,197,222)(H,198,223)(H,199,224)(H,200,227)(H,201,226)(H,202,225)(H,203,236)(H,204,238)(H,205,231)(H,206,240)(H,207,239)(H,208,228)(H,209,242)(H,210,229)(H,211,230)(H,212,233)(H,213,243)(H,214,234)(H,215,235)(H,218,219)(H4,167,168,184)(H4,169,170,185)(H4,171,172,186)(H4,173,174,187)(H4,175,176,188)(H4,177,178,189)(H4,179,180,190)/b15-14-/t97-,105+,106-,107-,108-,109-,110-,111-,112+,113-,114+,115-,116-,117+,118+,119+,120+,121-,122-,125-,126+,127+,128-,160+,161-/m0/s1 |
InChI Key |
NQDXIROEXUQMGO-HKEYISNASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@](CCC/C=C\CCC[C@](C(=O)N1)(C)NC(=O)[C@H](CCCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCNC(=N)N)NC(=O)[C@H](CCCCNC(=N)N)NC(=O)COCCOCCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5)(C)C(=O)N[C@H](CC6=CNC=N6)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCCNC(=N)N)C(=O)N[C@H](CCCCNC(=N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@H](CCCCNC(=N)N)C(=O)N)CC(=O)O)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)N1)(C)NC(=O)C(CCCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCNC(=N)N)NC(=O)C(CCCCNC(=N)N)NC(=O)COCCOCCNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C5CCCN5)(C)C(=O)NC(CC6=CNC=N6)C(=O)NC(C(C)C)C(=O)NC(CCCCNC(=N)N)C(=O)NC(CCCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CCCCNC(=N)N)C(=O)N)CC(=O)O)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NLS-StAx-h: Mechanism of Action and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NLS-StAx-h is a novel, cell-permeable, stapled peptide inhibitor meticulously engineered to target the oncogenic Wnt signaling pathway.[1][2] Its mechanism of action is centered on the specific disruption of the protein-protein interaction (PPI) between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2] By preventing this critical interaction, this compound effectively abrogates the transcription of Wnt target genes, leading to the inhibition of cancer cell proliferation and migration. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for key experiments utilized to characterize its activity.
Introduction to this compound
The Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers.[1][2] A key event in oncogenic Wnt signaling is the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of genes that promote tumor growth. The β-catenin-TCF/LEF interaction, therefore, represents a prime therapeutic target.
This compound was developed as a selective inhibitor of this interaction. It is a "stapled peptide," a class of peptidomimetics where the alpha-helical structure is constrained by a synthetic brace. This "staple" confers improved proteolytic resistance and enhanced cell permeability compared to unstapled peptides. Furthermore, this compound is conjugated to a nuclear localization sequence (NLS) derived from the SV40 large T antigen, which facilitates its entry into the nucleus, the site of its therapeutic action.[3]
Mechanism of Action: Inhibition of the Wnt Signaling Pathway
This compound exerts its inhibitory effect by directly interfering with the canonical Wnt signaling pathway at its terminal transcriptional step.
Signaling Pathway Overview:
-
Inactive State (No Wnt Signal): In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), leading to its ubiquitination and subsequent proteasomal degradation. TCF/LEF transcription factors are bound to Wnt target genes in the nucleus, acting as transcriptional repressors.
-
Active State (Wnt Signal Present): Binding of a Wnt ligand to its receptor complex (Frizzled/LRP5/6) leads to the inactivation of the destruction complex.
-
β-Catenin Accumulation: Unphosphorylated β-catenin is no longer targeted for degradation and accumulates in the cytoplasm.
-
Nuclear Translocation: β-catenin translocates to the nucleus.
-
Transcriptional Activation: In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of Wnt target genes (e.g., c-Myc, Cyclin D1, AXIN2).
-
This compound Intervention: this compound penetrates the cell and localizes to the nucleus. There, it competitively binds to the same site on β-catenin that TCF/LEF factors would normally occupy. This prevents the formation of the functional β-catenin-TCF/LEF transcription complex, thereby inhibiting the expression of Wnt target genes.
Below is a diagram illustrating the mechanism of action of this compound within the Wnt signaling pathway.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
| Parameter | Value | Assay | Reference |
| IC50 | 1.4 μM | Wnt Signaling Inhibition | [4] |
| Cell Line | Treatment | Effect | Assay | Reference |
| SW-480 | 10 μM this compound for 72h | >80% reduction in cell viability | Cell Proliferation | [5][6] |
| DLD-1 | 10 μM this compound for 72h | >80% reduction in cell viability | Cell Proliferation | [5][6] |
| DLD-1 | 5 μM this compound for 24h | 52% wound closure | Wound Healing | [5][6] |
| DLD-1 | 10 μM this compound for 24h | 24% wound closure | Wound Healing | [5][6] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Luciferase Reporter Assay for Wnt Signaling Inhibition
This assay quantifies the ability of this compound to inhibit β-catenin/TCF-mediated transcription.
-
Cell Line: HeLa cells.
-
Reporter Plasmids:
-
TOPflash: Contains multiple TCF/LEF binding sites upstream of a firefly luciferase reporter gene.
-
FOPflash (Negative Control): Contains mutated TCF/LEF binding sites.
-
Renilla Luciferase: Co-transfected as an internal control for transfection efficiency and cell viability.
-
-
Protocol:
-
Seed HeLa cells in a 96-well plate.
-
Co-transfect the cells with TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, stimulate the Wnt pathway using Wnt3a-conditioned medium.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TOPflash/FOPflash luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to a vehicle-treated control.
-
Cell Proliferation (Viability) Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Lines: SW-480 and DLD-1 (human colorectal adenocarcinoma cells with constitutively active Wnt signaling).
-
Reagent: A reagent that measures metabolic activity, such as resazurin or a tetrazolium salt (e.g., MTT, MTS).
-
Protocol:
-
Seed SW-480 or DLD-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for 72 hours.
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Wound Healing (Migration) Assay
This assay evaluates the impact of this compound on the migratory capacity of cancer cells.
-
Cell Line: DLD-1.
-
Protocol:
-
Seed DLD-1 cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing this compound at different concentrations or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate for 24 hours.
-
Capture images of the same wound area at 24 hours.
-
Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
-
References
- 1. Cell permeable stapled peptide inhibitor of Wnt signaling that targets β-catenin protein‒protein interactions -ORCA [orca.cardiff.ac.uk]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 5. research.vu.nl [research.vu.nl]
- 6. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of NLS-StAx-h in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of NLS-StAx-h, a novel peptidomimetic inhibitor, in the context of cancer research. This compound has emerged as a significant tool for investigating and targeting the oncogenic Wnt signaling pathway, offering a selective mechanism to disrupt a key protein-protein interaction that drives the proliferation and migration of cancer cells.
Introduction to this compound
This compound is a synthetic, cell-permeable, stapled peptide designed to inhibit the Wnt signaling pathway.[1][2][3][4][5] Its design incorporates a nuclear localization signal (NLS) for targeted delivery into the cell nucleus and a hydrocarbon staple to lock the peptide into its bioactive alpha-helical conformation, enhancing its stability and cell permeability. The core function of this compound is to selectively disrupt the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2] This interaction is a critical downstream step in the canonical Wnt signaling cascade, which is aberrantly activated in numerous cancers, particularly colorectal cancer.
Mechanism of Action: Inhibition of the Wnt Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and migration.
This compound directly interferes with this process by binding to β-catenin and preventing its association with TCF/LEF transcription factors.[1][2] This targeted inhibition effectively silences the transcriptional output of the Wnt pathway, leading to a reduction in cancer cell growth and motility.
Below is a diagram illustrating the canonical Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
The Role of Stapled Peptides in Drug Discovery: An In-depth Technical Guide on NLS-StAx-h
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stapled peptides have emerged as a promising class of therapeutics designed to tackle challenging drug targets, particularly protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules.[1] These synthetic peptides are locked into an α-helical conformation through a chemical brace, or "staple," which enhances their proteolytic resistance, serum half-life, and cell permeability compared to their linear counterparts.[1] This guide provides a comprehensive technical overview of the stapled peptide NLS-StAx-h, a potent inhibitor of the Wnt signaling pathway, as a case study to illustrate the potential of this modality in drug discovery.
This compound was developed to selectively target the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, a critical node in the oncogenic Wnt signaling cascade.[2][3] By combining a hydrocarbon staple for structural stability with a nuclear localization sequence (NLS), this compound demonstrates efficient cellular uptake and nuclear entry, leading to the inhibition of Wnt-dependent gene transcription and suppression of cancer cell proliferation and migration.[2][3]
Core Concepts of Stapled Peptides
The therapeutic potential of many naturally occurring peptides is limited by their poor metabolic stability and inability to cross cell membranes. Peptide stapling addresses these limitations by introducing a covalent linkage between two amino acid side chains, forcing the peptide into a stable α-helical secondary structure. This conformation protects the peptide from degradation by proteases and can facilitate its passage across cellular membranes.[1]
The design of a stapled peptide involves several key considerations:
-
Target Identification: Identifying a key α-helical domain at the interface of a protein-protein interaction is the first step.
-
Peptide Sequence: The amino acid sequence is based on the native interacting partner to ensure target specificity.
-
Staple Position: The location of the hydrocarbon staple is crucial for maintaining the desired helical structure and not interfering with target binding.
-
Cell Permeability: Modifications, such as the addition of a cell-penetrating peptide (CPP) or a nuclear localization sequence (NLS), can be incorporated to enhance cellular uptake and subcellular targeting.[2][4]
This compound: A Case Study in Wnt Pathway Inhibition
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. However, its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[5] A key event in oncogenic Wnt signaling is the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, driving the expression of proliferative genes.[6]
This compound is a stapled peptide designed to disrupt the interaction between β-catenin and TCF4.[2][3] Its design is a prime example of the integrative strategy used in developing potent stapled peptide inhibitors. It incorporates a hydrocarbon staple to stabilize the α-helical conformation of a peptide sequence derived from the β-catenin binding domain of Axin, a negative regulator of the Wnt pathway.[2] Furthermore, the addition of an NLS (PKKKRKV) facilitates its transport into the nucleus, where the target interaction occurs.[2]
Signaling Pathway of Wnt and the Role of this compound
The diagram below illustrates the canonical Wnt signaling pathway and the mechanism of inhibition by this compound.
Quantitative Data
The efficacy of this compound and related stapled peptides has been quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data.
| Peptide | Target Interaction | Binding Affinity (Kd) | In Vitro IC50 | Cellular Activity | Reference |
| This compound | β-catenin/TCF4 | Not Reported | 1.4 µM (Wnt signaling) | Inhibits proliferation and migration of colorectal cancer cells. | |
| StAx-35R | β-catenin/TCF4 | 60 ± 2 nM | Not Reported | Reduces Wnt target gene expression. | [6] |
| fStAx-3 | β-catenin/TCF4 | 60 ± 2 nM | Not Reported | Enhanced affinity for β-catenin. | [6] |
| Peptide 8 | β-catenin/TCF4 | 18 nM | Not Reported | Membrane-impermeable precursor. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of stapled peptides. Below are protocols for key experiments used to characterize this compound and similar compounds.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a stapled peptide to its target protein by measuring the displacement of a fluorescently labeled probe.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human β-catenin (e.g., residues 138–686) in assay buffer (e.g., 20 mM Tris, 300 mM NaCl, pH 8.8, 0.01% Triton-X100).[8]
-
Prepare a stock solution of a fluorescently labeled TCF4-derived peptide probe (e.g., FITC-labeled Tcf4 residues 7-51) in the same assay buffer.[9]
-
Prepare serial dilutions of the stapled peptide inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the β-catenin protein and the fluorescent probe to achieve final concentrations of approximately 10 nM and 2.5 nM, respectively.[8]
-
Add the serially diluted stapled peptide to the wells.
-
Include control wells with only the probe (for 100% inhibition) and wells with the probe and β-catenin but no inhibitor (for 0% inhibition).[8]
-
Incubate the plate at room temperature for a sufficient time (e.g., 1-3 hours) to reach equilibrium, protected from light.[8]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).[8]
-
Calculate the percentage of inhibition for each concentration of the stapled peptide.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the stapled peptide on the proliferation and viability of cancer cells.
Protocol:
-
Cell Culture:
-
Culture colorectal cancer cell lines (e.g., SW480, DLD-1) in appropriate media and conditions.
-
-
Treatment:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the stapled peptide (e.g., this compound) for a specified duration (e.g., 72 hours).[10]
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the peptide concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Wound Healing (Scratch) Assay
This assay evaluates the effect of the stapled peptide on cancer cell migration.
Protocol:
-
Cell Monolayer:
-
Grow colorectal cancer cells to a confluent monolayer in a multi-well plate.
-
-
Creating the "Wound":
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
-
Treatment:
-
Wash the wells to remove detached cells and add fresh media containing different concentrations of the stapled peptide (e.g., this compound at 5 and 10 µM).[10]
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 24 hours) using a microscope.[10]
-
-
Data Analysis:
-
Measure the width of the wound at different time points.
-
Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.
-
Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression
This method is used to quantify the effect of the stapled peptide on the expression of Wnt target genes.
References
- 1. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell permeable stapled peptide inhibitor of Wnt signaling that targets β-catenin protein‒protein interactions -ORCA [orca.cardiff.ac.uk]
The Disruptive Potential of NLS-StAx-h in Wnt Signaling: A Technical Guide to Its Inhibition of the β-catenin-TCF Interaction
For Immediate Release
Essen, Germany – November 8, 2025 – In a significant advancement for oncology and drug development, the stapled peptide NLS-StAx-h has emerged as a potent and selective inhibitor of the Wnt signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its targeted disruption of the critical protein-protein interaction between β-catenin and T-cell factor (TCF) transcription factors. This interaction is a key downstream event in the Wnt cascade, which is frequently dysregulated in various cancers, particularly colorectal cancer.
This document, intended for researchers, scientists, and drug development professionals, details the quantitative data supporting the efficacy of this compound, provides comprehensive experimental protocols for key assays, and visualizes the complex biological processes and experimental workflows through detailed diagrams.
Core Mechanism of Action: A Targeted Blow to a Key Oncogenic Interaction
This compound is a synthetic, cell-permeable stapled peptide designed to mimic the α-helical structure of the β-catenin binding domain of Axin, a negative regulator of the Wnt pathway.[1] By incorporating a hydrocarbon staple, the peptide's helicity and proteolytic stability are enhanced. Furthermore, the addition of a nuclear localization sequence (NLS) ensures its transport to the nucleus, the primary site of β-catenin-TCF interaction.[2]
The primary mode of action for this compound is the direct inhibition of the binding between β-catenin and TCF transcription factors.[2][3][4] This disruption prevents the formation of the transcriptional complex responsible for the expression of Wnt target genes, such as c-Myc and Cyclin D1, which are crucial for cell proliferation and survival in Wnt-dependent cancers.[1]
Quantitative Efficacy of this compound and Precursor Peptides
The inhibitory potential of this compound and its precursors has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Peptide | Parameter | Value | Assay | Reference |
| This compound | IC50 | 1.4 µM | Wnt Signaling Inhibition | [3][4][5] |
| StAx-35 | KD | 13 nM | Binding Affinity to β-catenin | [1] |
| StAx-35R | KD | 53 nM | Binding Affinity to β-catenin | [1] |
Table 1: Inhibitory and Binding Affinity Data
| Cell Line | Treatment | Effect | Assay | Reference |
| SW-480 & DLD-1 | This compound (10 µM; 72 h) | >80% reduction in viability | Cell Viability Assay | [3][5] |
| Colorectal Cancer Cells | This compound (5 µM; 24 h) | 52% wound closure | Cell Migration Assay | [3][5] |
| Colorectal Cancer Cells | This compound (10 µM; 24 h) | 24% wound closure | Cell Migration Assay | [3][5] |
Table 2: Cellular Effects of this compound
Visualizing the Molecular Interactions and Experimental Plans
To elucidate the underlying biological and experimental frameworks, the following diagrams have been generated using the Graphviz DOT language, adhering to strict color and contrast specifications for clarity.
Caption: Wnt Signaling Pathway and this compound Inhibition.
Caption: Fluorescence Polarization Competition Assay Workflow.
Caption: Co-Immunoprecipitation Experimental Workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effect of this compound on the β-catenin-TCF interaction.
Fluorescence Polarization (FP) Competition Assay
This assay is employed to quantitatively measure the binding affinity of this compound to β-catenin by assessing its ability to displace a fluorescently labeled peptide derived from TCF.
Materials:
-
Recombinant human β-catenin protein
-
Fluorescein-labeled TCF-derived peptide probe (e.g., FITC-TCF4(8-30))
-
This compound peptide
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Triton X-100
-
384-well, non-binding, black microplates
Procedure:
-
Prepare a solution of recombinant β-catenin and the FITC-labeled TCF probe in the assay buffer. The final concentrations should be optimized, but a starting point is 50 nM β-catenin and 10 nM probe.[6]
-
Incubate this mixture at room temperature for 1 hour to allow for binding equilibrium to be reached.
-
Prepare serial dilutions of the this compound competitor peptide in the assay buffer.
-
Add the competitor dilutions to the wells of the 384-well plate.
-
Add the pre-incubated β-catenin/probe complex to each well containing the competitor.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.[7]
-
The data are then analyzed using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.
Co-Immunoprecipitation (Co-IP)
Co-IP is utilized to demonstrate that this compound disrupts the interaction between endogenous β-catenin and TCF within a cellular context.
Materials:
-
Wnt-active colorectal cancer cell lines (e.g., SW-480, DLD-1)
-
This compound
-
Cell Lysis Buffer: Mild, non-ionic detergent-based buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease inhibitors.
-
Primary antibodies: anti-β-catenin and anti-TCF4
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer: Lysis buffer with a lower detergent concentration.
-
Elution Buffer: Low pH buffer (e.g., glycine-HCl) or SDS-PAGE loading buffer.
Procedure:
-
Culture SW-480 or DLD-1 cells and treat with either vehicle control or this compound at the desired concentration and duration.
-
Harvest and lyse the cells on ice using the cell lysis buffer.[8]
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[8]
-
Incubate the pre-cleared lysates with the anti-β-catenin antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.
-
Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.
-
Elute the bound protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing with antibodies against both β-catenin and TCF4 to observe the amount of TCF4 co-precipitated with β-catenin in the presence and absence of this compound.
Cell Viability and Migration Assays
These assays are performed to evaluate the functional consequences of inhibiting the β-catenin-TCF interaction in cancer cells.
Cell Viability (CCK-8 or MTT Assay):
-
Seed colorectal cancer cells (e.g., SW-480, HCT116) in a 96-well plate.[9][10]
-
After allowing the cells to adhere, treat them with increasing concentrations of this compound or a vehicle control.
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.[10]
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
Wound Healing/Scratch Migration Assay:
-
Grow a confluent monolayer of colorectal cancer cells in a culture plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove dislodged cells and add fresh media containing either this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
The rate of migration is determined by measuring the closure of the scratch over time.[11]
Conclusion
This compound represents a promising therapeutic agent that directly and potently targets the β-catenin-TCF protein-protein interaction, a nexus of oncogenic signaling in numerous cancers. The data and protocols presented in this guide underscore its potential and provide a framework for further investigation and development. The ability of this compound to penetrate cells and disrupt this key interaction offers a compelling strategy for the development of novel cancer therapeutics.
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Covalent and Non-Covalent Targeting of the Tcf4/β-Catenin Strand Interface with β-Hairpin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide encoded by lncRNA BVES-AS1 promotes cell viability, migration, and invasion in colorectal cancer cells via the SRC/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAMSAP2 promotes colorectal cancer cell migration and invasion through activation of JNK/c-Jun/MMP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of NLS-StAx-h: A Stapled Peptide Inhibitor of the Wnt/β-catenin Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, particularly the canonical Wnt/β-catenin signaling cascade, is a hallmark of numerous cancers, including colorectal cancer. A key event in this pathway is the interaction between the transcriptional coactivator β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. This interaction drives the expression of oncogenes that promote cell proliferation and survival. The development of inhibitors targeting the β-catenin/TCF interaction has been a significant challenge due to the large and relatively featureless protein-protein interaction (PPI) interface.
Stapled peptides have emerged as a promising therapeutic modality to tackle such challenging PPI targets. These synthetic peptides are locked into an α-helical conformation by a hydrocarbon staple, which enhances their proteolytic resistance, cell permeability, and target affinity. This guide details the discovery and development of NLS-StAx-h, a cell-permeable stapled peptide designed to inhibit the Wnt/β-catenin signaling pathway by directly targeting the β-catenin/TCF interaction.[1]
The journey to this compound began with the development of Axin-derived stapled peptides (StAx). Researchers designed these peptides to mimic the TCF-binding domain of Axin, a natural inhibitor of β-catenin. Through a process of affinity and cell permeability optimization, a lead compound, StAx-35R, was identified. While potent in biochemical assays, its cellular efficacy was limited. To enhance its therapeutic potential, this compound was engineered by incorporating a nuclear localization sequence (NLS) from the SV40 large T antigen and substituting arginine residues with homoarginines.[2] This modification facilitated nuclear import and enhanced cellular uptake, resulting in a potent inhibitor of oncogenic Wnt signaling in cellular models.[2]
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, chemical biology, and peptide therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor peptides. This data provides a comparative analysis of their biochemical and cellular activities.
Table 1: In Vitro Activity and Binding Affinity
| Peptide | Target | Assay Type | IC50 (μM) | Kd (nM) | Reference |
| This compound | Wnt Signaling | Luciferase Reporter Assay | 1.4 | Not Reported | [3][4][5][6][7][8] |
| StAx-35R | β-catenin binding | Fluorescence Polarization | Not Reported | 60 ± 2 | [9] |
| fStAx-34 | β-catenin binding | Fluorescence Polarization | Not Reported | 150 ± 10 | [9] |
| fStAx-33 | β-catenin binding | Fluorescence Polarization | Not Reported | 300 ± 20 | [9] |
| fAxWT (unstapled) | β-catenin binding | Fluorescence Polarization | Not Reported | > 5000 | [9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Concentration (μM) | Effect | Reference |
| SW-480 (colorectal cancer) | Proliferation Assay | 10 | >80% reduction in viability after 72h | [6][7] |
| DLD-1 (colorectal cancer) | Proliferation Assay | 10 | >80% reduction in viability after 72h | [6][7] |
| SW-480 (colorectal cancer) | Migration (Wound Healing) Assay | 5 | 52% wound closure after 24h | [6][7] |
| SW-480 (colorectal cancer) | Migration (Wound Healing) Assay | 10 | 24% wound closure after 24h | [6][7] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the canonical Wnt signaling pathway and the proposed mechanism of action for this compound.
Figure 1: The Canonical Wnt/β-catenin Signaling Pathway.
Figure 2: Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Kd) of this compound to β-catenin.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC)
-
Recombinant human β-catenin protein
-
FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of fluorescently labeled this compound in FP buffer at a concentration of 20 nM.
-
Prepare a serial dilution of recombinant β-catenin in FP buffer, starting from a high concentration (e.g., 10 μM) down to a low concentration (e.g., 0.1 nM).
-
In a 384-well plate, add 10 µL of the fluorescently labeled this compound solution to each well.
-
Add 10 µL of each β-catenin dilution to the respective wells. Include wells with only the labeled peptide and buffer as a negative control (0% binding) and wells with a saturating concentration of β-catenin as a positive control (100% binding).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the change in millipolarization (mP) units against the concentration of β-catenin.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Luciferase Reporter Assay for Wnt Signaling Inhibition
This cell-based assay measures the ability of this compound to inhibit Wnt/β-catenin signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the media with fresh media containing varying concentrations of this compound.
-
After 1 hour of pre-incubation with the peptide, stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.[4]
Confocal Microscopy for Cellular Permeability
This method visualizes the cellular uptake and subcellular localization of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC)
-
Colorectal cancer cell line (e.g., SW-480)
-
Glass-bottom dishes or chamber slides
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixation
-
Confocal microscope
Procedure:
-
Seed SW-480 cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Treat the cells with fluorescently labeled this compound at a desired concentration (e.g., 10 µM) in complete media.
-
Incubate for a specific time period (e.g., 4 hours) at 37°C.
-
Wash the cells three times with PBS to remove excess peptide.
-
Stain the nuclei by incubating the cells with Hoechst 33342 for 10 minutes.
-
Wash the cells again with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and add fresh PBS for imaging.
-
Visualize the cells using a confocal microscope, acquiring images in the channels for the peptide's fluorophore and the nuclear stain.
-
Analyze the images to determine the extent of cellular uptake and the subcellular localization of the peptide.
Proteolytic Stability Assay
This assay assesses the resistance of this compound to degradation by proteases.
Materials:
-
This compound
-
Unstapled control peptide with the same sequence
-
Protease solution (e.g., trypsin, chymotrypsin, or cell lysate)
-
Reaction buffer (e.g., PBS)
-
HPLC system with a C18 column
Procedure:
-
Prepare solutions of this compound and the unstapled control peptide in the reaction buffer at a concentration of 100 µM.
-
Add the protease solution to each peptide solution to a final concentration of, for example, 10 µg/mL.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction and quench the protease activity by adding a protease inhibitor cocktail or by acidifying the solution (e.g., with trifluoroacetic acid).
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the disappearance of the full-length peptide peak over time.
-
Plot the percentage of intact peptide remaining against time for both the stapled and unstapled peptides.
-
Compare the degradation profiles to determine the enhanced proteolytic stability of this compound.
Experimental and Logical Workflow
The following diagram outlines the general workflow for the discovery and characterization of a stapled peptide inhibitor like this compound.
Figure 3: General Experimental Workflow.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Wnt-driven cancers. By combining the structural stability of stapled peptides with a nuclear localization sequence, researchers have created a potent and cell-permeable inhibitor of the β-catenin/TCF protein-protein interaction. The data and protocols presented in this guide provide a comprehensive resource for understanding the discovery, mechanism, and characterization of this compound. This work not only highlights the therapeutic potential of this compound but also provides a valuable framework for the design and development of future stapled peptide inhibitors for other challenging intracellular targets. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising agent.
References
- 1. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. raineslab.com [raineslab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 9. dash.harvard.edu [dash.harvard.edu]
An In-depth Technical Guide to NLS-StAx-h: A Stapled Peptide Inhibitor of Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
NLS-StAx-h is a synthetic, cell-permeable stapled peptide that has emerged as a potent and selective inhibitor of the canonical Wnt signaling pathway. By mimicking a helical region of Axin, this compound effectively disrupts the crucial protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This interference with the Wnt pathway's terminal transcriptional activation step makes this compound a valuable tool for studying Wnt-driven biological processes and a promising candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive overview of the structural features, chemical properties, and biological activity of this compound, including detailed experimental protocols for its characterization.
Structural Features and Chemical Properties
This compound is a meticulously designed peptidomimetic with specific modifications to enhance its stability, cell permeability, and target affinity.
1.1. Peptide Sequence and Modifications:
The primary structure of this compound is a 24-amino acid peptide. A key structural feature is the hydrocarbon staple, which locks the peptide into a stable α-helical conformation. This is achieved by replacing two amino acids with non-natural olefinic amino acids and covalently linking their side chains. This stapling enhances proteolytic resistance and maintains the bioactive conformation.
Furthermore, to improve cellular uptake, a nuclear localization signal (NLS) derived from the SV40 large T antigen is appended to the peptide. Additionally, several arginine residues are replaced with homoarginine to potentially enhance binding affinity and cellular penetration.
1.2. Chemical and Physical Properties:
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆₁H₂₇₅N₅₅O₂₉ | [1][2] |
| Molecular Weight | 3445.26 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water | [1] |
| Purity | Typically ≥95% as determined by HPLC | [3] |
| Storage | Store at -20°C for short-term and -80°C for long-term storage | [1] |
Mechanism of Action: Inhibition of Wnt Signaling
This compound exerts its biological effects by directly targeting the canonical Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and migration.
2.1. Targeting the β-catenin/TCF Interaction:
In the canonical Wnt pathway, the stabilization and nuclear accumulation of β-catenin lead to its association with TCF/LEF transcription factors. This complex then drives the expression of Wnt target genes, many of which are implicated in cancer development. This compound is designed to mimic the β-catenin binding domain of Axin, a natural antagonist of Wnt signaling. By competitively binding to the same site on β-catenin that TCF transcription factors utilize, this compound effectively prevents the formation of the pro-proliferative β-catenin/TCF transcriptional complex.[2]
Signaling Pathway Diagram:
Caption: Mechanism of this compound in the Wnt signaling pathway.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro assays.
| Parameter | Cell Line | Value | Assay | Reference |
| IC₅₀ | 1.4 µM | Wnt Signaling Inhibition | [1][2][3] | |
| Cell Viability Reduction | SW-480, DLD-1 | >80% at 10 µM (72h) | Cell Proliferation Assay | [1][2] |
| Wound Closure Inhibition | Colorectal Cancer Cells | 52% at 5 µM (24h) | Wound Healing Assay | [1][2] |
| Wound Closure Inhibition | Colorectal Cancer Cells | 24% at 10 µM (24h) | Wound Healing Assay | [1][2] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
4.1. TOPflash/FOPflash Luciferase Reporter Assay for Wnt Signaling Inhibition
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 48-well plate at a density of 2 x 10⁴ cells per well and grow to ~70% confluency.[4]
-
Co-transfect cells with 100 ng of TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) firefly luciferase reporter plasmid and 5 ng of a Renilla luciferase reporter plasmid (for normalization) using a suitable transfection reagent.[4]
-
-
Treatment and Lysis:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
To induce Wnt signaling, co-treat with Wnt3a-conditioned medium or a GSK-3β inhibitor like LiCl.
-
Incubate for an additional 18-24 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4]
-
Normalize the TOPflash and FOPflash readings to the Renilla luciferase activity.
-
The ratio of TOPflash to FOPflash activity represents the level of Wnt signaling. Calculate the IC₅₀ value for this compound based on the dose-response curve.
-
4.2. Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of cancer cells.
-
Cell Seeding and Wound Creation:
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.[7]
-
-
Data Analysis:
-
Measure the width of the wound at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the wound closure rates between treated and control groups to determine the inhibitory effect of this compound on cell migration.[7]
-
4.3. Fluorescence Polarization Assay for β-catenin/TCF Interaction
This biophysical assay directly measures the binding of this compound to β-catenin and its ability to displace TCF.
-
Reagents and Setup:
-
Assay Procedure:
-
Add a fixed concentration of β-catenin and FITC-TCF4 to the wells of the assay plate.
-
Add serial dilutions of this compound or a control compound.
-
Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to reach binding equilibrium.[10]
-
-
Measurement and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.[10]
-
Binding of the large β-catenin protein to the small FITC-TCF4 peptide results in a high polarization value.
-
Displacement of FITC-TCF4 by this compound leads to a decrease in fluorescence polarization.
-
Plot the change in polarization against the concentration of this compound to determine the binding affinity (Kᵢ or IC₅₀).
-
Experimental Workflow Diagram:
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a significant advancement in the development of targeted inhibitors for the Wnt signaling pathway. Its robust design, incorporating a hydrocarbon staple for stability and an NLS for cell penetration, allows for effective disruption of the β-catenin/TCF interaction in a cellular context. The data summarized and the protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other stapled peptides. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in translating the promise of this potent inhibitor into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 4. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Wound Healing Scratch Assay [bio-protocol.org]
- 8. Development of a novel fluorescence polarization-based assay for studying the β-catenin/Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
The Therapeutic Potential of NLS-StAx-h: A Technical Guide to a Novel Wnt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NLS-StAx-h, a novel, cell-permeable, stapled peptide inhibitor with significant therapeutic potential in oncology. By selectively targeting the Wnt signaling pathway, this compound presents a promising new modality for cancers characterized by aberrant Wnt activation. This document details the mechanism of action, quantitative efficacy data, and representative experimental protocols for the evaluation of this compound.
Core Mechanism of Action: Disrupting the β-catenin Interaction
This compound is a synthetic, cell-permeable stapled peptide designed to inhibit the oncogenic Wnt signaling pathway. Its primary mechanism of action is the direct inhibition of the protein-protein interaction (PPI) between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. In healthy cells, the Wnt pathway is crucial for cell proliferation and differentiation. However, its dysregulation is a hallmark of many cancers, leading to the nuclear accumulation of β-catenin. This accumulated β-catenin then co-activates TCF/LEF transcription factors, driving the expression of oncogenes such as c-Myc and cyclin D1.
This compound was developed by optimizing a stapled peptide, StAx, which mimics the β-catenin binding domain of Axin. The addition of a nuclear localization sequence (NLS) from the SV40 large T antigen and the replacement of arginine residues with homoarginines resulted in the creation of this compound. This modification enhances cellular uptake and nuclear targeting. By binding directly to β-catenin, this compound effectively blocks its interaction with TCF/LEF, thereby inhibiting the transcription of Wnt target genes and suppressing cancer cell proliferation and migration.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 1.4 µM | Not Specified |
Table 2: Anti-Proliferative Activity of this compound in Colorectal Cancer Cells
| Treatment | Concentration | Duration | Effect on Cell Viability | Cell Line(s) | Reference |
| This compound | 10 µM | 72 hours | >80% reduction | SW-480, DLD-1 |
Table 3: Anti-Migratory Activity of this compound in Colorectal Cancer Cells
| Treatment | Concentration | Duration | Effect on Wound Closure | Cell Line(s) | Reference |
| This compound | 5 µM | 24 hours | 52% wound closure | Not Specified | |
| This compound | 10 µM | 24 hours | 24% wound closure | Not Specified |
Experimental Protocols
The following sections provide representative protocols for key experiments to evaluate the therapeutic potential of this compound. These are based on standard laboratory practices and the information available in the cited literature.
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of this compound.
Methodology:
-
Cell Seeding: Plate colorectal cancer cells (e.g., SW-480, DLD-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound (e.g., 5 µM, 10 µM) or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure.
Target Engagement Assay (Co-Immunoprecipitation)
This assay can be used to confirm that this compound directly interacts with β-catenin and disrupts its binding to TCF4.
Methodology:
-
Cell Lysis: Lyse cells (e.g., DLD-1) treated with this compound or a control.
-
Immunoprecipitation: Incubate cell lysates with an antibody against β-catenin or TCF4, coupled to magnetic or agarose beads.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against β-catenin and TCF4 to detect the presence and relative amounts of each protein in the complex. A reduction in the amount of co-precipitated TCF4 with a β-catenin antibody in this compound treated cells would indicate target engagement.
An In-depth Technical Guide to NLS-StAx-h: Principles and Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of NLS-StAx-h, a selective, cell-permeable stapled peptide inhibitor of the Wnt signaling pathway. It details the core principles of its function, experimental protocols for its use in laboratory settings, and quantitative data to inform experimental design.
Core Principles of this compound
This compound is a synthetic, cell-penetrating peptide designed to specifically disrupt a key protein-protein interaction within the oncogenic Wnt signaling cascade.[1] Its design incorporates several key features:
-
Stapled Peptide Technology: The peptide backbone is "stapled" with a hydrocarbon linkage, which confers proteolytic resistance and stabilizes its alpha-helical structure, enhancing its binding affinity and stability within the cellular environment.[2]
-
Nuclear Localization Signal (NLS): this compound is engineered with a nuclear localization sequence derived from the SV40 large T antigen. This feature facilitates its transport into the nucleus, the primary site of action for its target.[2]
-
Mechanism of Action: this compound functions by competitively inhibiting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[3][4] In many cancers, aberrant Wnt signaling leads to the accumulation of nuclear β-catenin, which then drives the expression of proliferative and anti-apoptotic genes by binding to TCF/LEF. By blocking this interaction, this compound effectively downregulates the expression of these target genes, leading to an anti-proliferative effect in Wnt-dependent cancer cells.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and physical properties.
| Parameter | Value | Reference |
| IC50 (Wnt Signaling Inhibition) | 1.4 µM | [3][4][5][6][7][8][9] |
| Molecular Weight | 3445.26 g/mol | [5] |
| Formula | C161H275N55O29 | [5] |
| Solubility | Soluble to 1 mg/mL in water | [5] |
| Purity | ≥95% (HPLC) | [5] |
| Storage | Store at -20°C | [5] |
Key Experimental Protocols
This section provides detailed methodologies for common laboratory assays used to characterize the activity of this compound.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., SW-480, DLD-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in sterile water or DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[3][4]
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Wound Healing/Migration Assay
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to confluence.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Wash: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 5 µM and 10 µM) or a vehicle control.[3][4]
-
Image Acquisition: Immediately after treatment (0 hours), capture images of the scratch at predefined locations. Continue to capture images at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Wnt Signaling Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound stock solution
-
Wnt3a conditioned medium or recombinant Wnt3a (to activate the pathway)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) plasmid, along with the Renilla luciferase plasmid for normalization.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound for a short period (e.g., 1-2 hours) before stimulating the Wnt pathway.
-
Stimulation: Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to activate the Wnt signaling pathway. Incubate for a further 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by the reduction in normalized TOPFlash activity compared to the Wnt3a-stimulated control.
Visualizations
This compound Mechanism of Action in the Wnt Signaling Pathway
References
- 1. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scielo.br [scielo.br]
- 9. This compound | β-catenin | Tocris Bioscience [tocris.com]
Methodological & Application
protocol for NLS-StAx-h in a wound healing or migration assay
Application Note and Protocol
Topic: Using the Wnt/β-catenin Inhibitor, NLS-StAx-h, in a Wound Healing Migration Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process critical to embryonic development, tissue repair, and immune response. Unregulated cell migration is a hallmark of cancer metastasis. The wound healing or "scratch" assay is a well-established in vitro method for studying collective cell migration. One of the key signaling pathways governing cell migration is the Wnt/β-catenin pathway.[1][2]
This compound is a synthetically stabilized, cell-permeable stapled peptide.[1][2][3] It functions as a potent inhibitor of the Wnt signaling pathway by directly targeting and disrupting the crucial protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2][3] By preventing this interaction, this compound blocks the transcription of Wnt target genes, many of which are involved in cell proliferation and migration.[3] This application note provides a detailed protocol for utilizing this compound in a wound healing assay to quantify the impact of Wnt/β-catenin pathway inhibition on cell migration.
Principle of the Assay
This assay quantifies the effect of this compound on the ability of a confluent cell monolayer to migrate and close a mechanically created "wound." The rate of wound closure is inversely proportional to the inhibitory effect of the compound on cell migration. By treating cells with varying concentrations of this compound, a dose-dependent relationship between Wnt pathway inhibition and cell migration can be established.
Wnt/β-catenin Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical Wnt signaling pathway. In the "ON" state, Wnt ligands bind to Frizzled (FZD) receptors, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin binds to TCF/LEF transcription factors to activate target gene expression. This compound prevents this final transcriptional activation step.
References
Application Note: Measuring Cell Viability Following NLS-StAx-h Treatment
Purpose This document provides a detailed protocol for assessing the cytotoxic effects of NLS-StAx-h, a novel nucleus-targeting therapeutic agent, on cultured mammalian cells. The described method utilizes a colorimetric MTS assay to quantify cell viability, enabling the determination of key toxicological endpoints such as the half-maximal inhibitory concentration (IC50).
Introduction this compound is a staurosporine analog conjugated to a nuclear localization signal (NLS), designed to enhance its pro-apoptotic efficacy by concentrating the active compound within the cell nucleus. Staurosporine is a potent, broad-spectrum protein kinase inhibitor known to induce apoptosis through both caspase-dependent and -independent pathways.[1][2] The NLS peptide facilitates active transport of the compound from the cytoplasm into the nucleus through the nuclear pore complex, a process mediated by importin proteins.[3][4][5][6][7]
This application note details the use of an MTS-based cell viability assay, a robust and sensitive method for determining the number of viable cells in culture.[8] The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.[9][10] The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the well.[9] This protocol is suitable for high-throughput screening and detailed dose-response analysis of this compound.
Proposed Signaling Pathway for this compound
The NLS directs StAx-h to the nucleus, where as a kinase inhibitor, it is hypothesized to disrupt nuclear signaling cascades essential for cell survival. This leads to the activation of the intrinsic apoptosis pathway. Key events include the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and effector caspase-3.[11][12] Activated caspases then execute the apoptotic program by cleaving critical cellular substrates like PARP.[13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Types of nuclear localization signals and mechanisms of protein import into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Types of nuclear localization signals and mechanisms of protein import into the nucleus | Semantic Scholar [semanticscholar.org]
- 5. Types of nuclear localization signals and mechanisms of protein import into the nucleus [ouci.dntb.gov.ua]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modulating Wnt/β-catenin Signaling with NLS-StAx-h in a TOP/FOPflash Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1] Aberrant activation of this pathway is a hallmark of various cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[2][3] The central event in canonical Wnt signaling is the regulation of β-catenin protein stability. In the absence of a Wnt ligand, a multiprotein "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3] Upon Wnt binding to its Frizzled (FZD) and LRP5/6 receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm.[1] Stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.[4][5]
Principle of the TOP/FOPflash Reporter Assay
The TOP/FOPflash assay is a widely used and robust method for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[6][7] The system utilizes two parallel luciferase reporter constructs:
-
TOPflash: This plasmid contains multiple copies of the optimal TCF/LEF binding site upstream of a minimal promoter (e.g., c-fos) driving the expression of the firefly luciferase gene.[8] When nuclear β-catenin is present and active, it binds to these TCF/LEF sites and potently induces luciferase expression.[9]
-
FOPflash: This plasmid serves as a crucial negative control and is identical to TOPflash, except that the TCF/LEF binding sites are mutated and non-functional.[8] FOPflash measures the background, non-specific transcriptional activity.
By comparing the luciferase activity from TOPflash to that of FOPflash (the TOP/FOP ratio), researchers can obtain a precise and specific measurement of β-catenin-driven gene transcription.[8]
NLS-StAx-h: A Potent Wnt Pathway Inhibitor
This compound is a novel, cell-permeable stapled peptide designed to potently inhibit Wnt signaling.[10] Its mechanism of action involves targeting the protein-protein interaction (PPI) between β-catenin and its TCF/LEF transcription factor partners in the nucleus.[2][11] The key features of this compound are:
-
Stapled Peptide: The hydrocarbon staple enhances proteolytic stability and locks the peptide into its bioactive alpha-helical conformation.[12]
-
Nuclear Localization Signal (NLS): A specific amino acid sequence (e.g., PKKKRKV) is appended to direct the peptide into the nucleus, where β-catenin exerts its transcriptional effects.[12]
-
Mechanism: By competitively inhibiting the β-catenin-TCF/LEF interaction, this compound prevents the recruitment of the transcriptional machinery to Wnt target gene promoters, effectively shutting down pathway output.[10][13]
With a reported IC50 of 1.4 μM, this compound serves as a powerful tool for studying Wnt pathway dynamics and for screening potential therapeutic agents.[11]
Applications
-
High-Throughput Screening (HTS): The TOP/FOPflash assay in combination with this compound can be used to screen compound libraries for novel Wnt pathway activators or inhibitors.
-
Mechanism of Action Studies: Elucidate how novel compounds or genetic modifications affect the Wnt/β-catenin signaling cascade.
-
Drug Development: Characterize the potency and efficacy of candidate drugs targeting the Wnt pathway in various cancer cell lines.[13]
Visualizing the Molecular and Experimental Logic
Detailed Experimental Protocol
This protocol is designed for adherent cells (e.g., HEK293T, SW480) in a 96-well plate format. Optimization may be required for other cell types or formats.
I. Required Materials
-
Cells: HEK293T or other suitable cell line.
-
Plasmids:
-
M50 Super 8x TOPflash (or similar TCF/LEF reporter).
-
M51 Super 8x FOPflash (or similar mutant control).
-
pRL-TK or similar Renilla luciferase plasmid (for transfection normalization).
-
-
Reagents:
-
This compound (Tocris, R&D Systems, MedChemExpress). Reconstitute in sterile water to 1 mM stock.
-
Wnt3a conditioned media or recombinant Wnt3a protein (as a positive activator).
-
Lipofectamine 2000 or other suitable transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Dual-Luciferase® Reporter Assay System (Promega) or equivalent.
-
Sterile PBS.
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of reading 96-well plates.
-
Standard cell culture incubator (37°C, 5% CO₂).
-
II. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture and expand cells to ~80-90% confluency.
-
Trypsinize and count the cells.
-
Seed 20,000 cells per well in 100 µL of complete media into a 96-well white, clear-bottom plate.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
Day 2: Transient Transfection
-
For each well, prepare the DNA transfection mix in an Eppendorf tube. Combine:
-
100 ng TOPflash or FOPflash plasmid.
-
10 ng pRL-TK Renilla plasmid.
-
Make up to 25 µL with Opti-MEM.
-
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 24.5 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the DNA mix with the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature.
-
Add 50 µL of the DNA-lipid complex to each corresponding well. Gently swirl the plate to mix.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, carefully aspirate the media and replace it with 100 µL of fresh, complete media.
Day 3: Compound Treatment
-
24 hours post-transfection, prepare serial dilutions of this compound in appropriate media (e.g., DMEM with low serum).
-
Prepare treatment conditions. Examples include:
-
Vehicle Control (e.g., water in media).
-
Wnt3a stimulation (positive control).
-
Wnt3a stimulation + varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).
-
-
Aspirate media from the cells and add 100 µL of the appropriate treatment media to each well.
-
Incubate for 18-24 hours at 37°C.
Day 4: Luciferase Assay and Data Acquisition
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Wash cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's protocol:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure firefly luciferase activity (TOP/FOP).
-
Immediately read the plate in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction (transfection control).
-
Read the plate again in the luminometer.
-
III. Data Analysis
-
Normalization: For each well, divide the Firefly Luciferase reading by the Renilla Luciferase reading to get the Normalized Luciferase Activity.
-
Normalized Activity = Firefly RLU / Renilla RLU
-
-
Calculate TOP/FOP Ratio: For each condition, calculate the average Normalized Activity for the TOPflash replicates and the FOPflash replicates. The specific Wnt activity is the ratio of these two values.
-
Wnt Activity = Average Normalized TOPflash / Average Normalized FOPflash
-
-
Plot Data: Plot the Wnt Activity (TOP/FOP Ratio) against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Example Data Presentation
The following table summarizes example data from an experiment testing the inhibitory effect of this compound on Wnt3a-stimulated HEK293T cells.
| Treatment Group | Firefly RLU (Normalized) | TOP/FOP Ratio | % Inhibition |
| Vehicle Control (TOP) | 150 ± 12 | 1.0 | N/A |
| Vehicle Control (FOP) | 145 ± 18 | ||
| Wnt3a (50 ng/mL) (TOP) | 15,200 ± 850 | 101.3 | 0% |
| Wnt3a (50 ng/mL) (FOP) | 150 ± 25 | ||
| Wnt3a + this compound (0.1 µM) (TOP) | 12,300 ± 710 | 82.0 | 19.1% |
| Wnt3a + this compound (0.1 µM) (FOP) | 150 ± 21 | ||
| Wnt3a + this compound (1.0 µM) (TOP) | 7,800 ± 560 | 52.0 | 48.7% |
| Wnt3a + this compound (1.0 µM) (FOP) | 150 ± 15 | ||
| Wnt3a + this compound (10 µM) (TOP) | 1,650 ± 130 | 11.0 | 89.1% |
| Wnt3a + this compound (10 µM) (FOP) | 150 ± 20 |
Data are represented as mean ± standard deviation of triplicate wells. RLU = Relative Light Units. Normalized to internal Renilla control. % Inhibition is calculated relative to the Wnt3a-stimulated control.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. opentrons.com [opentrons.com]
- 7. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]
- 8. jcancer.org [jcancer.org]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Note: Validating NLS-StAx-h Target Engagement with β-catenin via Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers.[1][2][3] A key event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and cell fate.[1][4] The interaction between β-catenin and TCF/LEF is therefore a prime target for therapeutic intervention. NLS-StAx-h is a stapled peptide inhibitor designed to disrupt this critical protein-protein interaction, thereby inhibiting oncogenic Wnt signaling.[2][5][6][7]
This application note provides a detailed co-immunoprecipitation (Co-IP) protocol to validate the engagement of this compound with its intended target, β-catenin, within a cellular context. Co-IP is a powerful technique to study protein-protein interactions, allowing for the isolation of a specific protein and its binding partners from a cell lysate.[8][9][10][11]
Principle of the Assay
This Co-IP protocol is designed to immunoprecipitate endogenous β-catenin from cell lysates treated with this compound. The successful co-immunoprecipitation of this compound with β-catenin, detected via Western blotting, serves as direct evidence of target engagement. The protocol includes critical steps for cell lysis, immunoprecipitation, washing, and elution, optimized to preserve the interaction between the stapled peptide and its protein target.
Signaling Pathway and Target Engagement
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor and its co-receptor LRP5/6.[1][12] This triggers a signaling cascade that leads to the inactivation of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3] In the "Wnt-on" state, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[1] In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of Wnt target genes.[1][4] this compound is designed to competitively inhibit the interaction between β-catenin and the TCF/LEF family of transcription factors.
Caption: Wnt signaling pathway and the mechanism of this compound action.
Experimental Workflow
The co-immunoprecipitation workflow involves several key stages, from cell culture and treatment to the final analysis of the immunoprecipitated proteins. A clear understanding of this workflow is essential for successful execution.
Caption: Co-immunoprecipitation experimental workflow.
Materials and Reagents
Reagent Preparation and Storage
| Reagent | Composition | Storage |
| Co-IP Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% Glycerol, Protease Inhibitor Cocktail (add fresh) | 4°C |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40 | 4°C |
| Elution Buffer | 0.1 M Glycine-HCl (pH 2.5) or 2X Laemmli Sample Buffer | Room Temperature |
| Neutralization Buffer | 1 M Tris-HCl (pH 8.5) | Room Temperature |
| Antibodies | Anti-β-catenin (for IP), Rabbit IgG (isotype control), Anti-β-catenin (for WB), Anti-Strep-tag or Anti-His-tag (for WB detection of this compound, depending on tag) | 4°C or -20°C |
| Beads | Protein A/G Magnetic Beads | 4°C |
| Cell Line | SW480 or other colorectal cancer cell line with active Wnt signaling | Liquid Nitrogen / 37°C Incubator |
| Compound | This compound (with appropriate tag for detection, e.g., Strep-tag or His-tag) | -20°C or -80°C |
Detailed Experimental Protocol
Day 1: Cell Culture and Treatment
-
Cell Seeding: Seed SW480 cells in 10 cm dishes to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the appropriate duration (e.g., 4-6 hours).
Day 2: Co-Immunoprecipitation
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer (supplemented with fresh protease inhibitors) to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate 1 mg of total protein lysate with 1 µg of control IgG (e.g., Rabbit IgG) and 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-β-catenin antibody to the pre-cleared lysate. As a negative control, add the same amount of control IgG to a separate tube of pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator to form the antibody-antigen complex.
-
Day 3: Immune Complex Capture, Washing, and Elution
-
Immune Complex Capture:
-
Add 30 µL of equilibrated Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, pellet the beads, and discard the supernatant.
-
After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
Option A (Denaturing Elution): Resuspend the beads in 40 µL of 2X Laemmli Sample Buffer. Boil at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant for SDS-PAGE.
-
Option B (Non-denaturing Elution): Resuspend the beads in 50 µL of 0.1 M Glycine-HCl (pH 2.5). Incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer (1 M Tris-HCl, pH 8.5).
-
Analysis by Western Blot
-
SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin and the tag on this compound (e.g., anti-Strep-tag or anti-His-tag) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Results and Interpretation
-
Input: The input lanes should show clear bands for β-catenin in all samples. The this compound band should be visible in the lysates from treated cells.
-
IgG Control: The IgG control lane should not show any bands for β-catenin or this compound, indicating low non-specific binding.
-
β-catenin IP:
-
A strong band for β-catenin should be present in the immunoprecipitated samples.
-
A band corresponding to this compound should be detected in the β-catenin IP lane from cells treated with this compound. This co-elution is the primary evidence for target engagement.
-
The this compound band should be absent in the β-catenin IP from vehicle-treated cells.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or weak β-catenin band in IP | Inefficient immunoprecipitation. | - Ensure antibody is validated for IP. - Optimize antibody concentration. - Increase incubation time. |
| No co-immunoprecipitated this compound | Weak or transient interaction; Disruption of interaction during lysis/washing. | - Use a milder lysis buffer (e.g., lower detergent concentration). - Reduce the stringency of the wash buffer (e.g., lower salt or detergent concentration). - Consider in vivo cross-linking before lysis. |
| High background/non-specific binding | Insufficient pre-clearing or washing. | - Increase the duration of the pre-clearing step. - Increase the number of washes. - Increase the stringency of the wash buffer. |
Conclusion
This co-immunoprecipitation protocol provides a robust method for validating the direct interaction between the stapled peptide this compound and its intracellular target, β-catenin. Successful execution of this protocol will provide critical data for researchers and drug development professionals working on inhibitors of the Wnt signaling pathway. Careful optimization of lysis and washing conditions may be necessary to accommodate the specific characteristics of the stapled peptide-protein interaction.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
preparing NLS-StAx-h stock solutions and working concentrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of NLS-StAx-h, a cell-permeable stapled peptide inhibitor of the Wnt signaling pathway. This compound targets the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, playing a crucial role in oncogenic Wnt signaling.[1][2][3]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 3445.26 g/mol | [4][5] |
| Formula | C₁₆₁H₂₇₅N₅₅O₂₉ | [4] |
| CAS Number | 2872559-21-0 | |
| IC₅₀ | 1.4 µM (for Wnt signaling inhibition) | [6][7] |
| Purity | ≥95% | [4] |
| Solubility | - Soluble to 1 mg/mL in water- Soluble in DMSO (≥ 100 mg/mL) | [5][8] |
| Storage (Powder) | Store at -20°C or -80°C. | [5][6] |
| Storage (Stock Solution) | - Aliquot and store at -20°C for up to 1 month.- For longer-term storage, store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [5][6] |
Signaling Pathway
This compound acts as an inhibitor of the canonical Wnt signaling pathway. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin interacts with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are often implicated in cell proliferation and survival. This compound disrupts the crucial interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of these target genes.[1][9]
Caption: Wnt Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 1 mM stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required mass: Refer to the Certificate of Analysis for the batch-specific molecular weight. For a molecular weight of 3445.26 g/mol , to prepare 1 mL of a 1 mM stock solution, you will need 3.445 mg of this compound.
-
Reconstitution:
-
For aqueous stock solutions: Add the appropriate volume of sterile water to the vial containing the this compound powder to achieve a concentration of 1 mg/mL. Gently vortex to dissolve.
-
For DMSO stock solutions: Add the appropriate volume of sterile DMSO to the vial to achieve the desired concentration (e.g., 1 mM).[5] Gently vortex to dissolve. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[5]
-
-
Aliquotting and Storage:
Experimental Workflow: Preparation and Cell Treatment
The following diagram illustrates a typical workflow for preparing this compound working solutions and treating cells in a research setting.
Caption: Workflow for this compound preparation and use in cell-based assays.
Protocol: In Vitro Cell Proliferation Assay
This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on colorectal cancer cell lines, such as SW-480 or DLD-1, which are known to have active Wnt signaling.
Materials:
-
SW-480 or DLD-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of Working Concentrations:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Cell Proliferation Assessment:
-
Following the incubation period, assess cell viability using a suitable proliferation reagent according to the manufacturer's instructions. For example, for an MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value. This compound has been shown to reduce the viability of SW-480 and DLD-1 cells by more than 80% at a concentration of 10 µM after 72 hours.[6][7]
-
Protocol: In Vitro Cell Migration (Wound Healing) Assay
This protocol outlines a method to evaluate the effect of this compound on the migration of cancer cells.
Materials:
-
Confluent monolayer of colorectal cancer cells (e.g., SW-480) in a 6-well plate
-
Serum-free cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create the Wound:
-
Once the cells have reached confluency, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Cell Treatment:
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This will be the 0-hour time point.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the wound at the different time points for each treatment condition.
-
Calculate the percentage of wound closure relative to the 0-hour time point. This compound has been shown to result in a dose-dependent inhibition of wound closure, with 52% closure at 5 µM and 24% closure at 10 µM after 24 hours.[6][7]
-
References
- 1. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.vu.nl [research.vu.nl]
- 4. This compound (6531) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound TFA | Wnt抑制剂 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
identifying and mitigating potential off-target effects of NLS-StAx-h
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NLS-StAx-h, a hypothetical nuclear-localized engineered nuclease. The content is designed to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
A: this compound is a research-grade, engineered nuclease fused to a Nuclear Localization Signal (NLS). This directs the nuclease to the cell's nucleus to induce precise DNA modifications. However, like other engineered nucleases, this compound can potentially bind to and cleave unintended genomic sites that have sequence similarity to the intended target. These "off-target" effects can lead to mutations, chromosomal rearrangements, and cellular toxicity.[1][2]
Q2: I'm observing high levels of cell death after introducing this compound. What could be the cause?
A: High cytotoxicity can stem from several factors:
-
High Concentration: The concentration of this compound may be too high, leading to widespread off-target cleavage and cellular stress.
-
Contaminants: The this compound preparation may contain contaminants from the expression and purification process.
-
Inherent Toxicity: The nuclease itself might have some level of inherent toxicity to the specific cell type being used.
-
Immune Response: The delivery method or the protein itself could be triggering an immune response in the cells.
Q3: How can I detect the potential off-target effects of this compound in my experiments?
A: Several unbiased, genome-wide methods are available to identify off-target cleavage sites. The most common and robust methods are GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) and SITE-seq (Selective Integration of Tagged Endonuclease Sequencing).[3][4] These techniques can identify off-target sites with high sensitivity.
Q4: My off-target analysis has identified numerous potential off-target sites. What are the next steps?
A: When faced with multiple potential off-target sites, a validation and mitigation strategy is crucial.
-
Validate the Sites: Use targeted deep sequencing (e.g., amplicon sequencing) to confirm and quantify the frequency of mutations at the identified off-target loci.
-
Assess Functional Impact: Analyze the location of the validated off-target sites. Are they in coding regions, regulatory elements, or non-coding DNA? This will help determine the potential functional consequences.
-
Implement Mitigation Strategies: Based on the severity and location of the off-target effects, you may need to re-engineer the this compound protein for higher fidelity or optimize your experimental conditions.
Troubleshooting Guides
Problem 1: High Cellular Toxicity or Apoptosis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too high. | Perform a dose-response experiment by titrating the concentration of this compound. | Identify the optimal concentration that maximizes on-target activity while minimizing cytotoxicity. |
| Contaminants in the protein preparation. | Re-purify the this compound protein using a different method or additional chromatography steps. | A cleaner protein preparation should reduce non-specific toxicity. |
| Prolonged expression of the nuclease. | If using a plasmid-based expression system, consider delivering this compound as a purified protein or mRNA to limit its persistence in the cell.[5][6] | Transient delivery reduces the time the nuclease has to cause off-target effects and toxicity. |
| Cell line is particularly sensitive. | Test this compound in a different, more robust cell line to determine if the toxicity is cell-type specific. | Ascertain if the observed toxicity is a general or cell-line-specific issue. |
Problem 2: Low On-Target Editing Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient delivery of this compound. | Optimize the delivery method (e.g., electroporation, lipid-based transfection). | Increased delivery efficiency should lead to higher on-target editing rates. |
| Poor nuclease activity. | Verify the activity of the this compound protein with an in vitro cleavage assay using a synthetic target DNA. | Confirm that the purified protein is active before proceeding with cellular experiments. |
| Suboptimal experimental conditions. | Optimize incubation time and cell density. | Fine-tuning these parameters can improve the overall efficiency of the editing process. |
Problem 3: Inconsistent or Failed GUIDE-seq/SITE-seq Experiment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low efficiency of double-stranded oligodeoxynucleotide (dsODN) integration (GUIDE-seq). | Titrate the amount of dsODN transfected into the cells to find the optimal concentration that maximizes integration without causing toxicity.[3] | Improved detection of double-strand breaks. |
| Degraded or low-quality genomic DNA. | Ensure that the genomic DNA used for library preparation is of high quality and integrity.[7] | High-quality gDNA is essential for successful library preparation and sequencing. |
| Issues with library preparation or sequencing. | Review the library preparation protocol for any deviations. Ensure that all reagents are fresh and properly stored. | Successful generation of a high-quality sequencing library. |
| Bioinformatic analysis errors. | Use a validated and appropriate bioinformatic pipeline for analyzing the sequencing data. Ensure the reference genome is correct. | Accurate identification and mapping of off-target sites. |
Data Presentation
Table 1: Comparison of Off-Target Detection Methods
| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Limitations |
| GUIDE-seq | In-cell capture of double-stranded oligodeoxynucleotides (dsODNs) at double-strand break (DSB) sites.[3][8] | Can detect off-target sites with indel frequencies as low as 0.1%.[9] | Moderate | Unbiased, genome-wide, and performed in living cells. | Can be influenced by dsODN integration efficiency and cell type. |
| SITE-seq | In vitro treatment of genomic DNA with the nuclease followed by ligation of adaptors to the resulting DSBs. | High sensitivity, can detect a broad range of off-target sites. | High | Highly sensitive and not dependent on cellular processes like DNA repair. | As an in vitro method, it may not fully recapitulate the in-cell off-target profile. |
| Digenome-seq | In vitro digestion of genomic DNA with the nuclease, followed by whole-genome sequencing to identify cleavage sites.[10] | Can detect off-target sites with mutation frequencies below 0.1%.[10] | High | Unbiased and does not require specific reagents for tagging cleavage sites. | May identify sites that are not accessible to the nuclease in a cellular context. |
| Targeted Deep Sequencing | PCR amplification and sequencing of predicted off-target sites. | Very high for the selected sites. | Low (for genome-wide analysis) | Gold standard for validating and quantifying off-target editing at specific loci. | Biased, as it only assesses pre-selected sites. |
Experimental Protocols
Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
This protocol is a summarized workflow based on established GUIDE-seq procedures.[3][11][12]
-
Cell Transfection:
-
Co-transfect the target cells with the this compound expression vector (or purified protein/mRNA) and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Culture the cells for 3 days to allow for nuclease activity and dsODN integration at double-strand break sites.
-
-
Genomic DNA (gDNA) Isolation:
-
Harvest the cells and isolate high-quality gDNA.
-
-
Library Preparation:
-
Fragment the gDNA to an average size of 500 bp.
-
Perform end-repair and A-tailing of the DNA fragments.
-
Ligate a single-tailed sequencing adapter containing a unique molecular index (UMI).
-
Conduct two rounds of PCR to amplify the DNA fragments containing the integrated dsODN tag. The primers should be complementary to the sequencing adapter and the dsODN tag.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a next-generation sequencing platform.
-
Use a specialized bioinformatic pipeline to map the reads to the reference genome and identify the genomic locations of dsODN integration, which correspond to the on- and off-target cleavage sites.
-
Protocol 2: SITE-seq (Selective Integration of Tagged Endonuclease Sequencing)
This protocol is a summarized workflow based on established SITE-seq procedures.
-
Genomic DNA (gDNA) Isolation:
-
Isolate high-molecular-weight gDNA from the target cells.
-
-
In Vitro Nuclease Digestion:
-
Treat the purified gDNA with this compound in vitro under optimized conditions.
-
-
Library Preparation:
-
Perform end-repair and A-tailing on the digested gDNA fragments.
-
Ligate sequencing adapters to the ends of the DNA fragments.
-
Use biotinylated primers and streptavidin beads to enrich for the fragments that have been cleaved by this compound.
-
Perform PCR to amplify the enriched fragments.
-
-
Sequencing and Data Analysis:
-
Sequence the enriched library.
-
Align the sequencing reads to the reference genome to identify the cleavage sites.
-
Mandatory Visualizations
References
- 1. syntezza.com [syntezza.com]
- 2. Off-target effects of engineered nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide analysis reveals characteristics of off-target sites bound by the Cas9 endonuclease. | Sigma-Aldrich [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 8. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. microsynth.com [microsynth.com]
- 11. vedtopkar.com [vedtopkar.com]
- 12. Defining genome-wide CRISPR–Cas genome-editing nuclease activity with GUIDE-seq | Springer Nature Experiments [experiments.springernature.com]
how to improve NLS-StAx-h cell permeability in different cell types
Welcome to the technical support center for NLS-StAx-h. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the intracellular delivery of this compound in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a cell-permeable, stapled alpha-helical peptide designed as a potent inhibitor of the Wnt signaling pathway.[1][2][3][4][5] It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor (TCF) transcription factors in the nucleus.[1][2][3][4][5] The peptide includes a Nuclear Localization Signal (NLS) to facilitate its transport into the nucleus, where it exerts its inhibitory effect.
Q2: How does this compound enter cells?
A2: The cellular uptake of this compound is facilitated by its design, which incorporates features of cell-penetrating peptides (CPPs). The exact mechanism is believed to be primarily through endocytosis, a process where the cell membrane engulfs the peptide to form intracellular vesicles.[6][7][8][9] The positively charged amino acids in the NLS sequence may also contribute to the initial interaction with the negatively charged cell membrane, promoting uptake.
Q3: In which cell types has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in colorectal cancer cell lines, such as SW-480 and DLD-1, where it inhibits cell proliferation and migration.[4] Its efficacy is expected to be most pronounced in cancer cells that are dependent on the Wnt signaling pathway for their growth and survival.
Q4: What is the recommended starting concentration for this compound in cell-based assays?
A4: Based on published studies, a starting concentration of 5-10 µM is recommended for cell-based assays.[4] For example, a concentration of 10 µM for 72 hours has been shown to reduce the viability of SW-480 and DLD-1 cells by more than 80%.[4] However, the optimal concentration may vary depending on the cell type and the specific experimental conditions. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your system.
Q5: How can I visualize the intracellular localization of this compound?
A5: To visualize the intracellular localization of this compound, you can use a fluorescently labeled version of the peptide (e.g., FITC-NLS-StAx-h). Confocal microscopy is the recommended method to observe its distribution within the cell and confirm its nuclear localization.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular uptake of this compound | Cell type-specific differences: Some cell lines may have inherently lower rates of endocytosis. | 1. Optimize incubation time and concentration: Increase the incubation time (e.g., up to 24 hours) and perform a dose-response curve to find the optimal concentration. 2. Serum concentration: High serum concentrations can sometimes interfere with peptide uptake. Try reducing the serum concentration in your culture medium during the incubation period, but be mindful of cell health. 3. Use of transfection reagents: While not the standard method for CPPs, in very difficult-to-transfect cells, a mild transfection reagent could be tested, though this may alter the natural uptake pathway. |
| High variability in experimental replicates | Inconsistent cell health or density: Variations in cell confluency and viability can significantly impact uptake efficiency. | 1. Standardize cell seeding: Ensure that cells are seeded at a consistent density for all experiments and are in the logarithmic growth phase. 2. Check for cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the concentrations of this compound used are not causing significant cell death. |
| Peptide appears trapped in vesicles and not reaching the nucleus | Inefficient endosomal escape: This is a common challenge for molecules entering cells via endocytosis. | 1. Co-treatment with endosomolytic agents: Use of agents like chloroquine or sucrose can sometimes enhance endosomal escape, but these should be used with caution as they can have off-target effects. A thorough literature search for your specific cell type is recommended. 2. Modify the peptide: While not a simple solution, for future experiments, consider custom synthesis of this compound with an additional endosomal escape domain. |
| Difficulty in detecting intracellular this compound by LC-MS/MS | Low intracellular concentration: The amount of peptide that successfully enters the cells may be below the detection limit of the instrument. | 1. Increase the number of cells: A larger starting cell number will yield a higher concentration of intracellular peptide in the cell lysate. 2. Optimize the lysis and extraction protocol: Ensure that your cell lysis and protein precipitation methods are efficient for extracting the peptide. Sonication of the cell lysate can help release any peptide that may be bound to cellular components. 3. Use a sensitive LC-MS/MS method: Employ a highly sensitive mass spectrometer and optimize the multiple reaction monitoring (MRM) transitions for this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Cellular Uptake by Confocal Microscopy
Objective: To qualitatively and semi-quantitatively assess the intracellular uptake and nuclear localization of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-NLS-StAx-h)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Peptide Treatment: Prepare the desired concentration of FITC-NLS-StAx-h in complete cell culture medium. Remove the old medium from the cells and add the peptide-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove any peptide that is not internalized.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and filters for FITC (or other fluorophore) and DAPI. Acquire z-stack images to confirm intracellular and intranuclear localization.
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
Objective: To quantitatively determine the intracellular concentration of this compound.
Materials:
-
Unlabeled this compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
Internal standard (a stable isotope-labeled version of this compound is ideal, if not available, a different stapled peptide with similar properties can be used)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well plate) and grow to 80-90% confluency. Treat the cells with the desired concentration of this compound for the chosen duration.
-
Cell Harvesting:
-
Wash the cells thoroughly with ice-cold PBS (at least three times) to remove extracellular peptide.
-
Harvest the cells by trypsinization.
-
Count the cells to normalize the final peptide amount to the cell number.
-
Pellet the cells by centrifugation.
-
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer. Lyse the cells on ice for 30 minutes with intermittent vortexing.
-
Protein Precipitation: Add a known volume of ice-cold acetonitrile containing the internal standard to the cell lysate to precipitate proteins. Vortex vigorously and incubate at -20°C for at least 2 hours.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for LC-MS/MS: Carefully collect the supernatant, which contains the peptide. Evaporate the solvent to dryness using a vacuum concentrator and reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. Create a standard curve using known concentrations of this compound to accurately quantify the intracellular concentration.
Visualizations
Caption: Experimental workflow for assessing this compound cell permeability.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of endocytosis in activating and regulating signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Signaling as a regulator of cellular endocytosis and protein stability [pas.va]
- 8. Endocytosis, Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of endocytic pathways in TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling NLS-StAx-h to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling NLS-StAx-h to maintain its biological activity. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cell-permeable stapled peptide that acts as an inhibitor of the Wnt signaling pathway.[1][2][3] Its mechanism of action involves the direct inhibition of the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2][3] By disrupting this interaction, this compound prevents the transcription of Wnt target genes, which are often implicated in cancer cell proliferation and migration.[1] The peptide is "stapled" to enhance its alpha-helical structure, which improves its stability and cell permeability.[4][5]
Q2: How should I store this compound upon receipt?
A2: Proper storage is critical to maintain the activity of this compound. Recommendations are summarized in the table below.
| Storage Condition | Lyophilized Powder | Stock Solution |
| Long-term | -20°C or -80°C | -80°C (stable for up to 6 months) |
| Short-term | -20°C | -20°C (stable for up to 1 month) |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: How do I reconstitute lyophilized this compound?
A3: this compound is soluble in water up to 1 mg/ml and also in DMSO.[6] For cell-based assays, we recommend preparing a concentrated stock solution in sterile DMSO or water. Gently vortex to dissolve the peptide completely. To minimize the potential for aggregation, it is advisable to bring the vial to room temperature before adding the solvent.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, published studies have shown inhibitory effects on cancer cell proliferation and migration at concentrations ranging from 5 µM to 10 µM.[1][3] The IC50 for Wnt signaling inhibition has been reported to be 1.4 µM.[1][3][6] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of or Reduced Activity | Improper storage | Ensure the peptide has been stored at the correct temperature and that freeze-thaw cycles have been minimized. Use a fresh aliquot for your experiment. |
| Peptide degradation in experimental media | Stapled peptides like this compound are designed for enhanced proteolytic stability.[4][5] However, if you suspect degradation, minimize the time the peptide is in culture media before and during the experiment. Consider performing a time-course experiment to assess stability. | |
| Incorrect dosage | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental setup. | |
| Inconsistent Results | Incomplete dissolution of the peptide | Ensure the lyophilized peptide is fully dissolved in the recommended solvent before adding it to your experimental media. Visually inspect the solution for any precipitates. |
| Cell line variability | Different cell lines can have varying levels of Wnt pathway activation and sensitivity to inhibitors. Ensure you are using a Wnt-dependent cell line for your experiments.[7] | |
| Solubility Issues/Precipitation | High concentration in aqueous buffer | While soluble in water, high concentrations may lead to aggregation. If you observe precipitation, try diluting the stock solution further in your culture medium. For initial reconstitution, using DMSO is a reliable option. |
| Interaction with media components | Some components of cell culture media may interact with the peptide. When diluting the stock solution, add it to the media and mix gently. Avoid vigorous vortexing of the final working solution. | |
| Low Cell Permeability | Sub-optimal incubation time | Ensure sufficient incubation time for the peptide to penetrate the cells and exert its effect. Published protocols suggest incubation times of 24 to 72 hours.[1][3] |
| Cell type-specific differences | The efficiency of cell penetration can vary between different cell types. If you suspect low permeability, you may need to optimize the concentration and incubation time for your specific cell line. |
Experimental Protocols
Wnt Signaling Inhibition Assay using a Luciferase Reporter
This protocol is a general guideline for assessing the inhibitory activity of this compound on the Wnt signaling pathway using a TCF/LEF luciferase reporter assay.
Materials:
-
HeLa cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with a non-inducible Renilla luciferase for normalization
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Lipofectamine or other transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPflash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Peptide Treatment: After 24 hours of transfection, replace the media with fresh media containing either Wnt3a-conditioned media or recombinant Wnt3a to activate the Wnt pathway. Immediately add this compound at various concentrations (e.g., 0.1, 0.5, 1.4, 5, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in the presence of the peptide compared to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the Wnt signaling pathway and a typical experimental workflow for using this compound.
Caption: Wnt Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 7. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected outcomes in NLS-StAx-h functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NLS-StAx-h functional assays. This compound is a stapled peptide inhibitor of the Wnt signaling pathway, specifically designed to disrupt the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, cell-permeable, stapled peptide that inhibits the Wnt signaling pathway.[4][5][6] It functions by directly targeting and disrupting the protein-protein interaction between β-catenin and TCF/LEF transcription factors, which is a critical step in the canonical Wnt signaling cascade.[1][2][3] This inhibition leads to a reduction in the transcription of Wnt target genes.
Q2: What are the recommended working concentrations and incubation times for this compound?
A2: The optimal concentration and incubation time are assay- and cell-line dependent. However, based on published data, a starting point for concentration is in the range of 5 µM to 15 µM. For cell proliferation assays, incubation times of up to 72 hours have been used, while for cell migration and reporter gene assays, a 24-hour incubation period is common.[1][4]
Q3: Which cell lines are appropriate for this compound functional assays?
A3: It is recommended to use cell lines with a known dependence on the Wnt/β-catenin signaling pathway for their growth and survival. Commonly used Wnt-dependent colorectal cancer cell lines include SW-480, DLD-1, and HCT116. For control experiments, cell lines that are known to be independent of sustained Wnt signaling, such as RKO and A549, can be utilized.
Q4: How should I prepare and store this compound?
A4: this compound is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the peptide in sterile, nuclease-free water. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
Interpreting Unexpected Outcomes
This guide addresses common unexpected outcomes in this compound functional assays and provides a logical workflow for troubleshooting.
Scenario 1: No or low inhibition of Wnt signaling in a Wnt-dependent cell line.
-
Possible Cause 1: Inactive this compound peptide.
-
Troubleshooting Steps:
-
Verify the storage conditions and handling of the peptide to rule out degradation.
-
Test a fresh aliquot of the this compound stock solution.
-
If possible, confirm the peptide's activity using a well-established, sensitive assay, such as a TOPflash/FOPflash reporter assay.
-
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Steps:
-
Optimize the concentration of this compound. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay.
-
Optimize the incubation time. It is possible that a longer exposure to the peptide is required to observe an effect.
-
-
-
Possible Cause 3: Cell line-specific factors.
-
Troubleshooting Steps:
-
Confirm the Wnt-dependency of your cell line. This can be done by treating the cells with a known Wnt signaling activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and observing the expected downstream effects.
-
Ensure that the passage number of your cell line is low, as prolonged culturing can lead to phenotypic drift.
-
-
Scenario 2: Inhibition of proliferation in a Wnt-independent cell line.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Perform control experiments using a scrambled or reverse sequence peptide at the same concentration as this compound. This will help differentiate between specific Wnt pathway inhibition and non-specific cytotoxic effects.
-
Lower the concentration of this compound to the minimal effective dose determined in your Wnt-dependent cell line to reduce the likelihood of off-target effects.
-
-
-
Possible Cause 2: General cytotoxicity.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., Trypan Blue exclusion or a live/dead cell stain) to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.
-
Carefully observe the cell morphology for signs of stress or death.
-
-
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound functional assays.
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Functional Assays
| Assay Type | Cell Lines | Concentration Range | Incubation Time | Expected Outcome |
| Cell Proliferation | SW-480, DLD-1 | 5 - 10 µM | 72 hours | Decreased cell viability |
| Cell Migration | DLD-1 | 5 - 10 µM | 24 hours | Inhibition of wound closure |
| Reporter Gene (TOPflash) | HEK293T, HeLa | 10 - 15 µM | 24 hours | Decreased luciferase activity |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Seed Wnt-dependent (e.g., SW-480) and Wnt-independent (e.g., RKO) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 15 µM) and a negative control peptide. Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Wnt Reporter Assay (TOPflash/FOPflash)
-
Co-transfect HEK293T or HeLa cells with TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated, inactive binding sites) reporter plasmids and a Renilla luciferase normalization control plasmid.
-
After 24 hours, treat the cells with this compound or a control peptide.
-
Stimulate Wnt signaling by adding Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Incubate for 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the TOPflash and FOPflash readings to the Renilla luciferase activity. The TOP/FOP ratio indicates the specific activation of the Wnt pathway.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 6. research.vu.nl [research.vu.nl]
addressing challenges with NLS-StAx-h delivery in in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the in vivo delivery of NLS-StAx-h, a stapled peptide inhibitor of the Wnt signaling pathway.
Disclaimer: Detailed in vivo protocols and quantitative pharmacokinetic data for this compound are not extensively available in peer-reviewed literature. The following guidance is based on established best practices for the in vivo use of stapled peptides and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cell-permeable stapled peptide designed to inhibit the Wnt signaling pathway. It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2][3] The peptide includes a Nuclear Localization Signal (NLS) from the SV40 large T-antigen to facilitate its transport into the nucleus, where this key interaction of the Wnt pathway occurs.[2] The "staple" is an all-hydrocarbon brace that locks the peptide into its bioactive alpha-helical conformation, which enhances its stability, resistance to proteolytic degradation, and cell permeability.[4][5]
Q2: What are the main challenges in delivering this compound and other stapled peptides in vivo?
A2: While stapling improves many properties of peptides, challenges for in vivo delivery can still arise. These include:
-
Bioavailability: Ensuring sufficient concentration of the peptide reaches the target tissue.
-
Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide. Stapled peptides generally have improved half-lives compared to their linear counterparts.
-
Solubility and Formulation: this compound is a modified peptide and may have specific solubility requirements. Developing a stable, biocompatible formulation is crucial for successful in vivo administration.
-
Off-target Effects and Toxicity: It is important to assess for potential toxicity or immune responses, as with any therapeutic agent. The charge and lipophilicity of the peptide can influence off-target effects.
-
Delivery to Target Site: Ensuring the peptide effectively penetrates the target tissue and cells to engage with its intracellular target, β-catenin.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. Reconstituted solutions are generally stable for up to one month at -20°C and up to six months at -80°C when stored properly.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no efficacy in in vivo model | Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. | Perform a dose-response study to determine the optimal dose. Start with a dose range informed by in vitro IC50 values and literature on other in vivo stapled peptides. |
| Poor Bioavailability/Short Half-life: The peptide may be clearing too rapidly from circulation. | Consider alternative routes of administration (e.g., continuous infusion via osmotic pump vs. bolus IP injection). Evaluate different formulation strategies to enhance stability and circulation time. | |
| Suboptimal Formulation: The peptide may be precipitating upon injection or not being efficiently absorbed. | Test different sterile, biocompatible vehicle formulations. Common solvents for stapled peptides include DMSO, PEG300, Tween-80, and cyclodextrins in saline. Ensure the final concentration of organic solvents is within acceptable limits for the animal model. | |
| Ineffective Delivery to Target Tissue: The peptide may not be reaching the target organ or tumor in sufficient quantities. | Evaluate the biodistribution of a fluorescently or radio-labeled version of this compound. Consider local administration (e.g., intratumoral injection) if systemic delivery is inefficient. | |
| Adverse events observed in animals (e.g., weight loss, lethargy) | Vehicle Toxicity: The formulation vehicle may be causing toxicity. | Run a vehicle-only control group to assess its tolerability. Reduce the concentration of potentially toxic components like DMSO. |
| On-target or Off-target Toxicity: this compound may be causing toxicity through its intended mechanism (inhibition of Wnt signaling in healthy tissues) or through off-target interactions. | Perform a dose de-escalation study to find the maximum tolerated dose (MTD). Conduct histological analysis of major organs to identify signs of toxicity. | |
| Difficulty in Reconstituting this compound | Poor Solubility: The peptide may have limited solubility in aqueous solutions. | Refer to the manufacturer's instructions for recommended solvents. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed to initially dissolve the peptide, followed by dilution in an aqueous buffer. Gentle warming or sonication can also aid dissolution. |
| Variability in Experimental Results | Inconsistent Peptide Handling: Repeated freeze-thaw cycles or improper storage can degrade the peptide. | Aliquot the reconstituted peptide into single-use volumes. Always use sterile techniques and high-purity reagents. |
| Inconsistent Administration Technique: Variability in injection volume or location can affect absorption and efficacy. | Ensure all personnel are properly trained on the chosen administration route (e.g., intraperitoneal, intravenous). Use a consistent and precise technique for all animals in the study. |
Data Presentation
Table 1: General Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 3445.26 g/mol | |
| Mechanism of Action | Inhibitor of β-catenin-TCF/LEF interaction | |
| IC50 (Wnt Signaling) | 1.4 µM | |
| Cellular Effects | Inhibits proliferation and migration of colorectal cancer cells in vitro | |
| Solubility | Soluble to 1 mg/mL in water |
Table 2: Example Formulations for In Vivo Delivery of Stapled Peptides
| Formulation Component | Example Concentration | Purpose |
| Dimethyl sulfoxide (DMSO) | 5-10% | Solubilizing agent |
| Polyethylene glycol 300 (PEG300) | 30-40% | Co-solvent, improves solubility |
| Tween-80 | 5% | Surfactant, prevents aggregation |
| Saline (0.9% NaCl) | 45-60% | Vehicle |
| (2-Hydroxypropyl)-β-cyclodextrin (HPBCD) | 20-40% in saline | Solubilizing agent, alternative to PEG |
Note: These are example formulations and must be optimized for this compound and tested for tolerability in the specific animal model.
Experimental Protocols
Protocol 1: Reconstitution and Formulation of this compound
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
To create a stock solution, reconstitute the peptide in sterile water or a recommended solvent from the supplier to a concentration of 1-5 mg/mL.
-
For in vivo administration, prepare the final formulation on the day of injection.
-
Example Formulation:
-
To prepare a 100 µL injection volume with a final concentration of 10% DMSO and 40% PEG300 in saline:
-
In a sterile microcentrifuge tube, mix 10 µL of DMSO with 40 µL of PEG300.
-
Add the required volume of the this compound stock solution.
-
Add sterile saline to a final volume of 100 µL.
-
Vortex gently to mix.
-
-
Visually inspect the solution for any precipitation before injection.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail.
-
Positioning: Tilt the mouse's head downwards at a 30-45 degree angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, lateral to the midline. Avoid injecting directly into the midline to prevent damage to the bladder or cecum.
-
Injection:
-
Use a 25-27 gauge sterile needle.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the desired volume (typically up to 200 µL for a 20-25g mouse).
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Mandatory Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for addressing lack of in vivo efficacy.
References
- 1. WO2012142604A2 - Targeting deregulated wnt signaling in cancer using stabilized alpha-helices of bcl-9 - Google Patents [patents.google.com]
- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2022261257A1 - Stapled peptides and methods thereof - Google Patents [patents.google.com]
minimizing cytotoxicity of NLS-StAx-h at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of the Wnt signaling inhibitor, NLS-StAx-h, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway.[1][2][3][4][5][6] It is designed to efficiently enter cells due to the inclusion of a Nuclear Localization Signal (NLS). Its primary mechanism of action is to disrupt the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, which is a critical step in the activation of Wnt target genes.[1][7] By inhibiting this interaction, this compound can suppress the proliferation and migration of cancer cells that are dependent on the Wnt pathway, such as certain colorectal cancer cells.[3][4]
Q2: What is the reported IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of Wnt signaling is reported to be 1.4 μM.[2][3][4][5][6]
Q3: At what concentrations has this compound been used in published studies?
A3: this compound has been used in cell-based assays at concentrations up to 10 μM.[3][4] For example, it has been shown to inhibit the proliferation of SW-480 and DLD-1 colorectal cancer cells by more than 80% at a concentration of 10 μM after 72 hours of incubation.[3][4]
Q4: What are the potential causes of cytotoxicity at high concentrations of this compound?
A4: this compound is a cell-penetrating peptide (CPP), and like many CPPs, it can exhibit cytotoxicity at high concentrations. The potential mechanisms for this toxicity include:
-
Membrane Disruption: The cationic and amphipathic nature of CPPs can lead to interactions with the cell membrane, causing destabilization and increased permeability, which can be toxic to the cells.
-
Off-Target Effects: At high concentrations, the peptide may interact with other cellular components in a non-specific manner, leading to unintended biological effects and toxicity.
-
Induction of Apoptosis: Excessive intracellular concentrations of certain peptides can trigger programmed cell death pathways.
Q5: How can I reduce the cytotoxicity of this compound in my experiments?
A5: To minimize cytotoxicity, consider the following strategies:
-
Optimize Concentration: Determine the lowest effective concentration of this compound for your specific cell line and experimental endpoint. A dose-response experiment is highly recommended.
-
Optimize Incubation Time: Shorter incubation times may be sufficient to achieve the desired biological effect while minimizing toxicity.
-
Control Cell Density: Ensure a consistent and optimal cell density in your assays, as this can influence the apparent toxicity of a compound.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate peptide toxicity. However, it's important to maintain consistent serum concentrations across all experiments.
-
Purity of the Peptide: Ensure you are using a high-purity batch of this compound, as impurities can contribute to cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound at high concentrations.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed in treated wells, even at concentrations close to the IC50. | The specific cell line being used is particularly sensitive to this compound. | Perform a dose-response experiment with a wider range of concentrations and shorter incubation times to identify a more optimal therapeutic window. |
| The peptide is degrading and forming toxic byproducts. | Ensure proper storage of the peptide at -20°C.[5] Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variations in cell density or passage number. | Use cells within a consistent range of passage numbers and ensure accurate cell seeding for all experiments. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. | |
| High background in cytotoxicity assays. | The assay itself is being interfered with by the peptide. | Run appropriate controls, including the peptide in cell-free media, to check for direct interference with the assay reagents. |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium but no peptide (vehicle control).
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired duration.
-
After incubation, carefully collect a portion of the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and incubating for a specific time before measuring the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings, using the spontaneous and maximum release controls for normalization.
-
Quantitative Data Summary
As specific cytotoxicity data for this compound at high concentrations is not publicly available, researchers should generate this data for their specific experimental system. The table below serves as a template for presenting such data.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| e.g., SW-480 | 1 | 24 | ||
| 5 | 24 | |||
| 10 | 24 | |||
| 20 | 24 | |||
| 50 | 24 | |||
| e.g., DLD-1 | 1 | 48 | ||
| 5 | 48 | |||
| 10 | 48 | |||
| 20 | 48 | |||
| 50 | 48 |
Visualizations
Caption: Wnt signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Logical workflow for troubleshooting high cytotoxicity of this compound.
References
- 1. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
quality control measures for ensuring NLS-StAx-h peptide integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the integrity of the NLS-StAx-h peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control data to support your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the handling and analysis of the this compound peptide.
| Issue ID | Question | Possible Causes | Suggested Solution |
| NLS-001 | I am seeing a lower than expected concentration of the main peptide peak in my HPLC analysis. | - Inaccurate initial peptide quantification.- Peptide degradation due to improper storage.- Peptide adsorption to container surfaces.- Incomplete solubilization. | - Re-quantify the peptide stock solution using a reliable method such as amino acid analysis.- Ensure the peptide is stored at -20°C or below, protected from light and moisture.- Use low-adsorption vials (e.g., siliconized or polypropylene).- Review the solubilization protocol; sonication may be required for complete dissolution. This compound is soluble in water up to 1 mg/ml. |
| NLS-002 | My mass spectrometry results show a mass that does not correspond to the theoretical molecular weight of this compound (3445.26 Da). | - Presence of adducts (e.g., Na+, K+).- Oxidation of susceptible residues (e.g., Tryptophan).- Incomplete removal of protecting groups from synthesis.- Formation of dimers or higher-order aggregates. | - Analyze the mass shift to identify potential adducts (e.g., +22 Da for Na+, +38 Da for K+).- Look for mass increases corresponding to oxidation (+16 Da per oxygen atom).[1]- Review the synthesis and purification data if available for evidence of incomplete deprotection.- Use size exclusion chromatography (SEC) or dynamic light scattering (DLS) to investigate aggregation. |
| NLS-003 | I observe multiple peaks in my reversed-phase HPLC (RP-HPLC) chromatogram. | - Presence of synthesis-related impurities (e.g., deletion sequences, truncated peptides).[2]- Peptide degradation products.- Isomers of the peptide.- Contamination of the sample or HPLC system. | - Optimize the HPLC gradient to achieve better separation of impurities.- Analyze the fractions corresponding to the impurity peaks by mass spectrometry to identify them.- If impurities are synthesis-related, consider re-purification of the peptide.- Troubleshoot the HPLC system for potential contamination issues.[3][4] |
| NLS-004 | The biological activity of my this compound peptide is lower than expected. | - Incorrect peptide concentration.- Peptide degradation or aggregation.- Suboptimal assay conditions.- Interaction with other components in the assay medium. | - Verify the peptide concentration as described in NLS-001.- Assess peptide integrity using HPLC and mass spectrometry.- Evaluate for aggregation using DLS.- Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| NLS-005 | I am having difficulty solubilizing the lyophilized this compound peptide. | - The peptide has formed aggregates upon storage.- The incorrect solvent is being used. | - Briefly sonicate the peptide solution to aid in dissolving aggregates.- this compound is soluble in water. Ensure you are using a high-purity solvent. |
Quality Control Data Summary
The following tables provide a summary of typical quantitative data for ensuring the quality of this compound peptide.
Table 1: this compound Peptide Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Molecular Weight | 3445.26 ± 2.0 Da | Mass Spectrometry (ESI-MS) |
| Purity | ≥95% | RP-HPLC (214 nm) |
| Peptide Content | ≥70% | Amino Acid Analysis |
| Solubility | Soluble to 1 mg/ml in water | Visual Inspection |
| Storage | Store at -20°C | - |
Table 2: Common Adducts and Modifications Observed in Mass Spectrometry
| Modification | Mass Shift (Da) | Common Cause |
| Sodium Adduct | +22.99 | Salt contamination |
| Potassium Adduct | +38.96 | Salt contamination |
| Oxidation | +16.00 | Exposure to air/oxidizing agents |
| Acetylation | +42.01 | Incomplete removal of protecting groups or modification during synthesis |
| Formylation | +27.99 | Use of formic acid in purification or handling |
| Trifluoroacetic Acid (TFA) Adduct | +114.02 | Residual TFA from HPLC purification |
| Deamidation (Asn, Gln) | +0.98 | pH and temperature-dependent degradation |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To determine the purity of the this compound peptide.
Materials:
-
This compound peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 65 27 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of the this compound peptide.
Materials:
-
This compound peptide sample (from HPLC analysis or a separate stock)
-
Mass spectrometer with an ESI source
-
Solvents compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Dilute the this compound peptide sample to a final concentration of approximately 10-50 µM in the infusion solvent.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass-to-charge (m/z) range that will encompass the expected charge states of the peptide (e.g., m/z 500-2000).
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged ion series to obtain the intact molecular weight of the peptide.
-
Compare the experimentally determined molecular weight to the theoretical molecular weight of this compound (3445.26 Da).
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To assess the aggregation state of the this compound peptide in solution.
Materials:
-
This compound peptide solution (prepared in the desired buffer)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Prepare the this compound peptide solution at the desired concentration in a buffer that has been filtered through a 0.22 µm filter.
-
Allow the sample to equilibrate to the desired temperature.
-
-
DLS Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, number of acquisitions).
-
Initiate the measurement.
-
-
Data Analysis:
Visualizations
Wnt Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory action of this compound. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation.[10][11][12] Wnt signaling inhibits this process, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription.[13][14][15][16][17] this compound is a stapled peptide designed to mimic the β-catenin binding domain of Axin, thereby competitively inhibiting the interaction between β-catenin and TCF/LEF transcription factors in the nucleus.[2][18][19]
Caption: Wnt signaling pathway and this compound inhibition.
Experimental Workflow for Quality Control
This workflow outlines the logical sequence of experiments to assess the integrity of an this compound peptide sample.
Caption: Quality control workflow for this compound peptide.
Troubleshooting Logic for HPLC Analysis
This diagram provides a logical approach to troubleshooting common issues observed during the HPLC analysis of this compound.
Caption: Troubleshooting guide for HPLC analysis.
References
- 1. msf.ucsf.edu [msf.ucsf.edu]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 6. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zentriforce.com [zentriforce.com]
- 8. biocompare.com [biocompare.com]
- 9. diva-portal.org [diva-portal.org]
- 10. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Degradation of beta-catenin by the destruction complex [reactome.org]
- 12. Molecular regulation and pharmacological targeting of the β‐catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TCF/LEFs and Wnt Signaling in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TCF/LEF family - Wikipedia [en.wikipedia.org]
- 15. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 16. embopress.org [embopress.org]
- 17. Wnt-induced transcriptional activation is exclusively mediated by TCF/LEF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
Validation & Comparative
The Critical Role of a Scrambled Peptide in Validating NLS-StAx-h Activity: A Comparative Guide
For researchers and drug development professionals investigating Wnt signaling pathways, establishing the specificity of an inhibitor is paramount. This guide provides a comparative analysis of NLS-StAx-h, a potent inhibitor of the Wnt signaling pathway, and its scrambled peptide negative control. The use of a scrambled peptide is essential to demonstrate that the biological effects of this compound are a direct result of its specific amino acid sequence and not due to non-specific interactions or the peptide's general chemical properties.
This compound is a cell-permeable stapled peptide designed to inhibit the Wnt signaling pathway by targeting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2] Its design incorporates a Nuclear Localization Signal (NLS) to enhance cellular uptake and nuclear targeting. To validate that the observed inhibitory effects are sequence-specific, a scrambled peptide is employed as a negative control. This control peptide possesses the same amino acid composition as this compound but in a randomized sequence, ensuring it lacks the specific binding motif required to interact with β-catenin.[3][4][5]
Comparative Analysis of this compound and its Scrambled Control
The following table summarizes the expected comparative performance of this compound and its scrambled peptide control in key validation assays. The data for this compound is based on published findings, while the data for the scrambled peptide represents the theoretically expected outcome for a proper negative control.
| Parameter | This compound | Scrambled this compound Control | Rationale for Difference |
| Binding Affinity to β-catenin (IC50) | ~1.4 μM[2][6][7][8][9][10][11] | No significant binding | The specific amino acid sequence of this compound is required for high-affinity binding to the TCF binding pocket on β-catenin. The scrambled sequence should not fit this pocket. |
| Inhibition of Wnt Reporter Activity | Significant dose-dependent inhibition | No significant inhibition | Inhibition of the Wnt pathway is a direct consequence of preventing the β-catenin/TCF interaction. The scrambled peptide should not interfere with this interaction. |
| Inhibition of Cancer Cell Proliferation | Potent inhibition of Wnt-dependent cancer cell lines[2][6][7][8][9] | No significant effect on cell proliferation | The anti-proliferative effect is a downstream consequence of Wnt pathway inhibition. Without pathway inhibition, cell proliferation should be unaffected. |
| Inhibition of Cancer Cell Migration | Significant inhibition of migration in Wnt-dependent cancer cell lines[6][7] | No significant effect on cell migration | Cell migration in certain cancers is driven by the Wnt signaling pathway. The scrambled peptide is not expected to impact this process. |
Visualizing the Experimental Logic and Pathway
To further elucidate the roles of this compound and its scrambled control, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Detailed Experimental Protocols
The following are representative protocols for assays used to compare the activity of this compound and its scrambled control.
Cell Culture and Treatment
-
Cell Lines: Wnt-dependent colorectal cancer cell lines (e.g., DLD-1, SW480) and a Wnt-independent cell line (e.g., HEK293T) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Peptide Preparation: this compound and the scrambled this compound are reconstituted in sterile water or an appropriate buffer to create stock solutions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or the scrambled control. A vehicle control (the solvent used to dissolve the peptides) is also included.
Wnt Reporter Assay (Luciferase Assay)
-
Transfection: Cells are transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively active promoter (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, transfected cells are treated with this compound or the scrambled peptide for an additional 24-48 hours.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The TOPFlash activity is normalized to the Renilla luciferase activity.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Seeding: Cells are seeded in 96-well plates at a low density.
-
Treatment: Cells are treated with a range of concentrations of this compound or the scrambled peptide.
-
Incubation: The cells are incubated for a period of 72-96 hours.
-
Measurement: Cell viability is assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay, which measures metabolic activity as an indicator of cell number.
Cell Migration Assay (Wound Healing Assay)
-
Monolayer Formation: Cells are grown to a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The media is replaced with fresh media containing this compound or the scrambled peptide.
-
Imaging: The wound area is imaged at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: The rate of wound closure is quantified using image analysis software.
By rigorously comparing the effects of this compound to its scrambled peptide control, researchers can confidently attribute the observed biological activities to the specific, sequence-dependent inhibition of the β-catenin/TCF interaction, thereby validating its potential as a targeted therapeutic agent.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell permeable stapled peptide inhibitor of Wnt signaling that targets β-catenin protein‒protein interactions -ORCA [orca.cardiff.ac.uk]
- 11. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Wnt Signaling Inhibitors: NLS-StAx-h vs. XAV939
For researchers, scientists, and drug development professionals, the selection of a potent and specific Wnt signaling inhibitor is critical for advancing research in oncology, developmental biology, and regenerative medicine. This guide provides an objective comparison of two widely used Wnt inhibitors, NLS-StAx-h and XAV939, focusing on their efficacy, mechanism of action, and supporting experimental data.
This comparison guide delves into the distinct mechanisms by which this compound, a stapled peptide, and XAV939, a small molecule, inhibit the canonical Wnt signaling pathway. We present a summary of their performance based on available experimental data, detailed experimental protocols for key assays, and visual representations of their mechanisms and experimental workflows.
Mechanism of Action: Two Distinct Approaches to Wnt Inhibition
The canonical Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and migration. Its dysregulation is implicated in numerous cancers. Both this compound and XAV939 effectively inhibit this pathway, but they do so by targeting different key components.
This compound is a cell-permeable, stapled peptide designed to directly interfere with the protein-protein interaction between β-catenin and its transcriptional co-activator, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF).[1][2] By preventing this interaction in the nucleus, this compound blocks the transcription of Wnt target genes, which are often associated with cell proliferation and survival in cancer cells.
XAV939 , on the other hand, is a small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2).[3] Tankyrases are enzymes that poly-ADP-ribosylate (PARsylate) Axin, a key component of the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting Tankyrases, XAV939 stabilizes Axin, leading to a more active destruction complex that promotes the phosphorylation and degradation of β-catenin.[3][4] This reduction in cytoplasmic β-catenin levels prevents its translocation to the nucleus and subsequent activation of Wnt target genes.
Caption: A diagram illustrating the canonical Wnt signaling pathway and the distinct points of inhibition for this compound and XAV939.
Efficacy Comparison: A Data-Driven Overview
Direct, side-by-side comparisons of this compound and XAV939 in the same experimental settings are limited in the published literature. However, by compiling data from various studies, we can provide a comparative overview of their efficacy.
| Parameter | This compound | XAV939 | Cell Line/Assay | Reference |
| Mechanism of Action | Inhibits β-catenin/TCF interaction | Inhibits Tankyrase 1/2 | - | [1][3] |
| IC50 (Wnt Reporter Assay) | 1.4 µM | 0.13 µM (DLD1-Wnt-luc) | HeLa, DLD1 | [5][6] |
| IC50 (Enzymatic Assay) | Not Applicable | TNKS1: 11 nM, TNKS2: 4 nM | Cell-free | [7] |
| Effect on Cell Proliferation | Dose-dependent inhibition in Wnt-dependent cancer cells. Similar effect to XAV939 in DLD1 cells. | Dose-dependent inhibition in various cancer cell lines. | DLD1, SW480, HCT116, NCI-H446 | [3] |
| Effect on β-catenin Levels | No significant change in total β-catenin levels. | Decreases total β-catenin levels. | SW480 | [3] |
| Effect on Axin Levels | No significant change in Axin1 levels. | Increases Axin1 levels. | SW480 | [3] |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and duration of treatment. The values presented here are for comparative purposes and are sourced from different studies.
A key study directly compared a precursor to this compound (aStAx-35R) with XAV939 in colorectal cancer cell lines.[3] This study demonstrated that while both compounds effectively inhibit the proliferation of Wnt-dependent DLD1 cells to a similar extent, they have distinct effects on the core components of the Wnt pathway. As shown in the table, the stapled peptide did not alter the total levels of β-catenin or Axin1, consistent with its downstream mechanism of action. In contrast, XAV939 led to a decrease in β-catenin and an increase in Axin1 levels, confirming its mechanism of stabilizing the destruction complex.[3]
Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed methodologies for key experiments commonly used to assess the efficacy of Wnt inhibitors.
TOPflash/FOPflash Reporter Gene Assay
This assay is a gold standard for quantifying the transcriptional activity of the canonical Wnt pathway.
Objective: To measure the inhibition of TCF/LEF-mediated transcription by this compound or XAV939.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash and FOPflash reporter plasmids (containing TCF/LEF binding sites or mutated sites, respectively, upstream of a luciferase reporter gene)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway
-
This compound and XAV939
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with TOPflash or FOPflash plasmids along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing either Wnt3a conditioned media or a GSK3β inhibitor to stimulate the Wnt pathway.
-
Concurrently, treat the cells with a serial dilution of this compound or XAV939. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Cell Proliferation/Viability Assay (MTT or CellTiter-Glo)
This assay is used to determine the effect of Wnt inhibitors on the proliferation and viability of cancer cells, particularly those known to be dependent on Wnt signaling.
Objective: To assess the dose-dependent effect of this compound or XAV939 on the proliferation of Wnt-dependent cancer cell lines (e.g., DLD1, SW480).
Materials:
-
Wnt-dependent cancer cell line (e.g., DLD1, SW480)
-
Appropriate cell culture medium and supplements
-
This compound and XAV939
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or XAV939. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Chemical Biology | Article Services for Authors - Elsevier [journalissues.elsevier.com]
- 7. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NLS-StAx-h and ICG-001 in the Inhibition of β-catenin Mediated Transcription
For researchers, scientists, and drug development professionals, the targeted inhibition of β-catenin mediated transcription represents a pivotal strategy in combating diseases driven by aberrant Wnt signaling, particularly in oncology. This guide provides an objective comparison of two prominent inhibitors, NLS-StAx-h and ICG-001, focusing on their mechanisms of action, performance in preclinical models, and the experimental methodologies used for their evaluation.
This document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of the signaling pathway and experimental workflows to aid in the informed selection of the most appropriate inhibitor for specific research needs.
Mechanism of Action: Two Distinct Approaches to Targeting a Central Oncogenic Pathway
The canonical Wnt signaling pathway culminates in the nuclear translocation of β-catenin, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes crucial for cell proliferation and survival. Both this compound and ICG-001 are designed to disrupt this process, but they achieve this through different molecular interactions.
ICG-001 is a small molecule inhibitor that specifically targets the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).[1] By binding to CBP, ICG-001 prevents the formation of the β-catenin/CBP transcriptional complex, thereby inhibiting the expression of a subset of Wnt target genes.[1] Notably, ICG-001 is selective for CBP over the highly homologous p300 coactivator.
This compound , in contrast, is a cell-permeable, stapled peptide inhibitor.[2][3] It is designed to mimic the β-catenin binding domain of its natural binding partner, TCF/LEF.[2][4] By directly competing with TCF/LEF for binding to β-catenin, this compound effectively blocks the formation of the primary transcriptional activation complex required for Wnt target gene expression.[2][4] The inclusion of a nuclear localization sequence (NLS) enhances its delivery to the nucleus, the site of action.[4]
References
- 1. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of NLS-StAx-h in Inhibiting the Wnt Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. NLS-StAx-h is a novel, cell-permeable stapled peptide designed to specifically inhibit the Wnt pathway by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This guide provides an objective comparison of this compound with other commonly used Wnt pathway inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation.
Comparative Analysis of Wnt Pathway Inhibitors
To provide a clear overview of the performance of this compound relative to other inhibitors, the following tables summarize their key characteristics and reported efficacy. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Inhibitor Characteristics and Mechanism of Action
| Inhibitor | Type | Mechanism of Action | Target |
| This compound | Stapled Peptide | Disrupts β-catenin/TCF interaction | β-catenin/TCF complex |
| XAV939 | Small Molecule | Stabilizes Axin by inhibiting Tankyrase 1/2 | Tankyrase 1/2 |
| ICG-001 | Small Molecule | Binds to CREB-binding protein (CBP), preventing its interaction with β-catenin | β-catenin/CBP complex |
Table 2: Comparative Efficacy and Specificity
| Inhibitor | IC50 (Wnt Inhibition) | Reported Off-Target Effects | Cell Lines Tested |
| This compound | 1.4 µM[1][2] | Precursor (StAx peptides) showed no effect on Notch, Hedgehog, BMP, or TGF-β signaling[3] | Colorectal cancer cell lines (SW-480, DLD-1)[1][2] |
| XAV939 | ~15.3 µM (cell growth)[4] | Not extensively reported in comparative studies | Small cell lung cancer (NCI-H446)[4][5], breast cancer, colon cancer[5] |
| ICG-001 | ~3 µM (binding to CBP) | Not extensively reported in comparative studies | Multiple myeloma cell lines[6], Nasopharyngeal carcinoma[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. The following are key experimental protocols for evaluating the on-target and off-target effects of Wnt pathway inhibitors.
Wnt Pathway Inhibition Assay (TOPFlash Reporter Assay)
This assay is the gold standard for quantifying the activity of the canonical Wnt signaling pathway.
-
Principle: The TOPFlash reporter plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. Activation of the Wnt pathway leads to the formation of a β-catenin/TCF complex, which binds to these sites and drives luciferase expression. Inhibition of the pathway results in reduced luciferase activity. A FOPFlash plasmid with mutated TCF/LEF binding sites is used as a negative control.
-
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 24-well plate. Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other Wnt inhibitors. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl) and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The specificity of inhibition is determined by comparing the reduction in TOPFlash activity to any minimal changes in FOPFlash activity.
-
Off-Target Specificity Assays (Luciferase Reporter Assays)
To assess the specificity of this compound, it is essential to evaluate its effect on other key signaling pathways.
-
Principle: Similar to the TOPFlash assay, specific reporter plasmids are used for each pathway, where luciferase expression is driven by transcription factors central to that pathway (e.g., RBP-Jk for Notch, Gli for Hedgehog, SMADs for TGF-β/BMP).
-
Protocols:
-
Notch Pathway (RBP-Jk Reporter Assay):
-
Co-transfect cells with a reporter plasmid containing RBP-Jk binding sites upstream of a luciferase gene and a Renilla luciferase plasmid.
-
Stimulate the Notch pathway (e.g., by co-culturing with cells expressing a Notch ligand like Delta-like 1 or by using a constitutively active Notch intracellular domain).
-
Treat the cells with the inhibitor and measure luciferase activity as described above.
-
-
Hedgehog Pathway (Gli Reporter Assay):
-
Co-transfect cells with a reporter plasmid containing Gli binding sites upstream of a luciferase gene and a Renilla luciferase plasmid.
-
Activate the Hedgehog pathway using a Smoothened agonist (e.g., SAG) or recombinant Sonic Hedgehog (Shh).
-
Treat with the inhibitor and measure luciferase activity.
-
-
TGF-β/BMP Pathways (SMAD Reporter Assays):
-
Visualizations
The following diagrams illustrate the Wnt signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: Canonical Wnt Signaling Pathway.
Caption: this compound inhibits the Wnt pathway.
Caption: Workflow for assessing inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CBP/β-Catenin Antagonist, ICG-001, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase reporter assay for determination of TGF-β activity [bio-protocol.org]
- 9. 4.5. Luciferase Reporter Assays [bio-protocol.org]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Stapled Peptide Inhibitors: NLS-StAx-h and Alternatives Targeting Key Signaling Pathways
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of NLS-StAx-h and other peptide-based inhibitors. It is important to note that while the initial query suggested a comparison of this compound with STAT3 inhibitors, our findings indicate that this compound is a potent inhibitor of the Wnt signaling pathway, not the STAT3 pathway. Therefore, this guide will first detail the characteristics of this compound as a Wnt pathway inhibitor and compare it to another notable stapled peptide, SAHM1, which targets the Notch signaling pathway. Subsequently, we will provide a comparative overview of two peptide-based inhibitors of the STAT3 signaling pathway, APTSTAT3-9R and PS-acet.-STAT3.
This guide presents quantitative data in structured tables, details key experimental methodologies, and provides visualizations of signaling pathways and experimental workflows to facilitate a clear understanding of these promising therapeutic agents.
Part 1: Stapled Peptide Inhibitors of Wnt and Notch Signaling
Stapled peptides are a class of synthetic peptides that are conformationally locked into an alpha-helical shape. This "staple" enhances their binding affinity, proteolytic resistance, and cell permeability, making them attractive candidates for targeting intracellular protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules.
Quantitative Comparison of this compound and SAHM1
Here, we compare this compound, a Wnt signaling inhibitor, with SAHM1, a stapled peptide inhibitor of the Notch signaling pathway.
| Inhibitor | Target Pathway | Molecular Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) |
| This compound | Wnt | β-catenin/TCF interaction | Not Reported | 1.4 µM |
| SAHM1 | Notch | Notch/MAML interaction | 0.12 ± 0.02 µM | Not Reported |
This compound: An Inhibitor of the Wnt Signaling Pathway
This compound is a cell-permeable, stapled peptide designed to inhibit the canonical Wnt signaling pathway. The aberrant activation of this pathway is implicated in numerous cancers.
Mechanism of Action
In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and cell fate. This compound mimics the β-catenin binding domain of Axin, a negative regulator of the Wnt pathway, thereby disrupting the interaction between β-catenin and TCF/LEF and inhibiting the transcription of Wnt target genes.
cross-validation of NLS-StAx-h activity across multiple cancer cell lines
This guide provides a comprehensive comparison of the stapled peptide NLS-StAx-h with other therapeutic strategies, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is a novel, cell-permeable stapled peptide that has demonstrated significant potential in cancer research. However, it is crucial to clarify its mechanism of action. Current research identifies this compound as a potent inhibitor of the Wnt signaling pathway, specifically targeting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2] It is not a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Given the interest in STAT3 as a therapeutic target in oncology, this guide will first detail the activity of this compound as a Wnt inhibitor and then provide a comparative overview of established STAT3 inhibitors.
Part 1: this compound, a Wnt Signaling Inhibitor
This compound was developed as a stapled peptide to enhance proteolytic stability and cellular uptake.[1][2] It effectively inhibits oncogenic Wnt signaling by disrupting the crucial interaction between β-catenin and TCF/LEF transcription factors.[1][2][3][4][5][6][7] The Wnt pathway is a key regulator of cell proliferation and differentiation, and its dysregulation is implicated in the development and progression of various cancers, particularly colorectal cancer.[1][3]
The inhibitory effects of this compound have been quantified in colorectal cancer cell lines.
| Cell Line | Assay Type | Metric | Value | Reference |
| SW-480 | Cell Proliferation | % Viability Reduction (at 10 µM) | >80% | [5][6] |
| DLD-1 | Cell Proliferation | % Viability Reduction (at 10 µM) | >80% | [5][6] |
| SW-480 | Cell Migration (Wound Healing) | % Wound Closure (at 5 µM) | 52% | [5][6] |
| SW-480 | Cell Migration (Wound Healing) | % Wound Closure (at 10 µM) | 24% | [5][6] |
| HeLa (Wnt3a-stimulated) | TOPflash Luciferase Reporter | IC50 | 1.4 µM | [3][4][5][6][7] |
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for this compound.
Part 2: STAT3 Signaling and its Inhibitors
The STAT3 protein is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, and differentiation.[8][9] Persistent activation of STAT3 is observed in a wide range of human cancers and is often associated with a poor prognosis.[8][9] This makes STAT3 a compelling target for cancer therapy.
The canonical STAT3 signaling pathway is activated by cytokines and growth factors.
A variety of small molecules and peptides have been developed to target the STAT3 pathway at different points.
| Inhibitor | Type | Mechanism of Action | Target Domain | Cancer Types Studied |
| Stattic | Small Molecule | Prevents STAT3 dimerization and DNA binding.[10] | SH2 Domain | Breast Cancer, Multiple Myeloma[10][11] |
| OPB-31121 | Small Molecule | Inhibits STAT3 phosphorylation.[12] | SH2 Domain | Solid Tumors, Hepatocellular Carcinoma[12] |
| WP1066 | Small Molecule | Inhibits JAK2 and STAT3 phosphorylation.[12] | JAK2 Kinase Domain | Pancreatic Cancer, Glioblastoma[12] |
| Pyrimethamine | Small Molecule | Binds to the SH2 domain, inhibiting STAT3 activation.[11] | SH2 Domain | CLL, Small Lymphocytic Lymphoma[11] |
| Napabucasin (BBI608) | Small Molecule | Indirectly inhibits STAT3 by affecting cancer stemness pathways.[13] | Multiple | Colorectal, Gastric, Pancreatic Cancer[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound or a STAT3 inhibitor) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
Transfection: Cells (e.g., HEK293T) are co-transfected with a reporter plasmid containing luciferase under the control of a STAT3- or TCF/LEF-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.[14][15]
-
Seeding and Treatment: Transfected cells are seeded in 96-well plates and treated with the inhibitor at various concentrations. For STAT3 assays, cells are often stimulated with an activator like IL-6.[14][15]
-
Lysis and Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System).[14]
-
Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a defined period, then washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (e.g., Tyr705), total STAT3, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a typical workflow for evaluating a novel cancer therapeutic agent.
References
- 1. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 4. This compound | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jebms.org [jebms.org]
- 10. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for NLS-StAx-h
This document provides critical operational procedures for the safe handling and disposal of NLS-StAx-h, a selective, cell-permeable stapled peptide inhibitor of Wnt signaling. Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.
Disposal Procedures
The primary disposal method for this compound and its containers is through an approved waste disposal plant.[1] This ensures that the compound, which is very toxic to aquatic life with long-lasting effects, is managed in an environmentally responsible manner.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent cross-contamination.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.
-
Containment: Ensure the waste container is securely sealed and leak-proof.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in general laboratory trash.
-
Spillage: In the event of a spill, collect the spillage for disposal in a designated and approved waste container.[1]
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Use only in well-ventilated areas, preferably within a chemical fume hood.[1]
Quantitative Data and Specifications
| Parameter | Value | Source |
| Molecular Weight | 3445.26 g/mol | [1] |
| Formula | C₁₆₁H₂₇₅N₅₅O₂₉ | [1] |
| IC₅₀ (Wnt Signaling) | 1.4 µM | [2][3][4] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
| Solubility | Soluble to 1 mg/ml in water |
Mechanism of Action: Wnt Signaling Inhibition
This compound functions as a competitive inhibitor of the β-catenin-TCF/LEF protein-protein interaction.[2][5] In the canonical Wnt signaling pathway, the accumulation of β-catenin in the cytoplasm leads to its translocation to the nucleus. Within the nucleus, β-catenin binds to the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, activating the transcription of Wnt target genes, which are often implicated in cell proliferation and migration.[2][5] this compound prevents this interaction, thereby inhibiting the downstream gene expression that contributes to oncogenic activity in certain cancers, such as colorectal cancer.[2][3]
This compound inhibits Wnt signaling by blocking β-catenin.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 5. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling NLS-StAx-h
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, operational, and disposal guidance for the handling of NLS-StAx-h, a stapled peptide inhibitor of Wnt signaling. As a preferred source for laboratory safety and chemical handling information, this guide aims to build trust by providing value beyond the product itself, ensuring the safety of all personnel.
Immediate Safety and Handling Precautions
This compound is a research-grade chemical compound and should be handled with the appropriate precautions. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent, research-grade peptides should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the solid form to avoid inhalation of any fine particles. | To prevent inhalation. |
Handling Guidelines:
-
Avoid Contact: Minimize direct contact with the skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle the solid form in a ventilated enclosure if possible.
-
Hygroscopic Nature: this compound is a peptide and may be hygroscopic. Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can affect stability and weighing accuracy.
-
Weighing: Weigh out the required amount of the peptide quickly in a clean, designated area.
-
Reconstitution: this compound is soluble in water up to 1 mg/ml.[1] For reconstitution, use sterile, purified water or a suitable buffer. Briefly sonicate if necessary to aid dissolution.
Operational Plans: Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability.[1]
-
In Solution: Prepare aliquots to avoid repeated freeze-thaw cycles. Store solutions at -20°C or colder. The stability of peptide solutions can be limited.
Disposal Plan:
-
Waste Classification: Dispose of this compound and any contaminated materials as chemical waste.
-
Disposal Route: Follow your institution's and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
-
Decontamination: Decontaminate any surfaces that may have come into contact with this compound using an appropriate cleaning agent.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, primarily from studies on colorectal cancer cell lines.
| Parameter | Cell Line(s) | Value/Effect | Source |
| IC50 (Wnt Signaling Inhibition) | - | 1.4 µM | [1] |
| Cell Viability Reduction (72h) | SW-480, DLD-1 | >80% reduction at 10 µM | |
| Inhibition of Cell Migration (24h) | Colorectal Cancer Cells | Dose-dependent | |
| 52% wound closure at 5 µM | |||
| 24% wound closure at 10 µM |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. The following protocols are based on the primary literature describing the use of this compound.
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines like SW-480 and DLD-1.
Materials:
-
This compound
-
SW-480 or DLD-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW-480 or DLD-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., water).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
This compound
-
SW-480 or DLD-1 cells
-
Complete growth medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound healing assay tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (e.g., 5 µM and 10 µM) or a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in each well.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Imaging (Time 24h): After 24 hours, capture images of the same areas of the scratch.
-
Analysis: Measure the width of the scratch at different points at both time points. Calculate the percentage of wound closure for each condition relative to the initial scratch area.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
